molecular formula C10H18O2 B7821862 Nonenoic acid, methyl ester

Nonenoic acid, methyl ester

Cat. No.: B7821862
M. Wt: 170.25 g/mol
InChI Key: ZWNPUELCBZVMDA-UHFFFAOYSA-N
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Description

Nonenoic acid, methyl ester is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonenoic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonenoic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl non-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNPUELCBZVMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047638
Record name Methyl 2-nonenoate
Source EPA DSSTox
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Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-79-5
Record name Methyl 2-nonenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonenoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2-nonenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Identification of Methyl (E)-6-nonenoate, a Key Component of the Mediterranean Fruit Fly Pheromone Blend

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the scientific methodologies employed to identify methyl (E)-6-nonenoate as a component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pheromone-based pest management.

Introduction: The Challenge of the Mediterranean Fruit Fly

The Mediterranean fruit fly, Ceratitis capitata (Wiedemann; Diptera: Tephritidae), stands as one of the most destructive agricultural pests globally. Its extensive host range, encompassing over 250 species of fruits and vegetables, contributes significantly to its invasive success and economic impact[1]. Olfaction is a critical sense for the medfly, governing essential behaviors such as locating host plants for oviposition and finding mates[1]. Males of the species attract females by releasing a complex blend of volatile organic compounds that constitute the male sex pheromone[1][2]. A comprehensive understanding of this chemical communication system is paramount for developing effective and environmentally benign pest control strategies.

The pheromone communication in C. capitata is intricate and has been the subject of extensive research for decades[1]. Initial studies by Jacobson and colleagues identified a mixture of substances, including methyl (E)-6-nonenoate and (E)-6-nonen-1-ol, as part of the male-produced pheromone[1]. This guide will focus on the core analytical techniques and experimental workflows required to definitively identify methyl (E)-6-nonenoate from the complex pheromonal bouquet of the male medfly.

Part 1: Pheromone Collection - Capturing the Volatile Signal

The foundational step in pheromone identification is the efficient collection of the volatile compounds released by sexually mature male flies. The choice of collection method is critical as it directly impacts the quality and quantity of the sample for subsequent analysis.

Dynamic Headspace Aeration (Air Entrainment)

This classical and robust technique involves drawing purified air over sexually mature, calling male medflies and then through an adsorbent trap. The "calling" period, when males actively release pheromones, typically occurs during the third to fifth hours of the photophase[3].

Causality Behind Experimental Choices:

  • Purified Air: The incoming air must be filtered (e.g., through activated charcoal) to remove any atmospheric contaminants that could interfere with the analysis.

  • Adsorbent Material: Porapak Q is a commonly used polymer for trapping a broad range of volatile and semi-volatile compounds like those found in the medfly pheromone blend[1].

  • Elution Solvent: A high-purity, volatile solvent like diethyl ether is used to wash the trapped compounds from the adsorbent, creating a concentrated pheromone extract[1].

Headspace Solid-Phase Microextraction (HS-SPME)

A more modern, solvent-free alternative is HS-SPME. This technique utilizes a fused silica fiber coated with a stationary phase to adsorb volatiles from the headspace above the insect[4][5].

Causality Behind Experimental Choices:

  • Fiber Coating: A combination coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is effective for trapping a wide array of compounds with varying polarities and molecular weights, which is ideal for the complex medfly pheromone blend[4][5].

  • Non-Invasive Nature: HS-SPME allows for the sampling of volatiles from living insects without the need for solvent extraction, providing a more accurate representation of the naturally emitted pheromone profile[5].

  • Thermal Desorption: The collected analytes are thermally desorbed directly into the gas chromatograph, eliminating solvent-related interference and maximizing sensitivity[4][5].

Part 2: The Analytical Core - Separation and Identification

Once the pheromone has been collected, the challenge lies in separating the complex mixture into its individual components and identifying each one. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Electroantennography (EAG) is the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry[4][6].

  • Gas Chromatography (GC): The pheromone extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column's inner surface is coated with a stationary phase. Compounds in the mixture interact with this phase differently based on their boiling points and chemical properties, causing them to separate and elute from the column at different times (retention times).

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint."

The identification of methyl (E)-6-nonenoate is achieved by comparing its retention time and mass spectrum to that of a synthesized, authentic standard.

Coupled Gas Chromatography-Electroantennography (GC-EAG)

While GC-MS can identify all the volatile compounds present, it cannot distinguish which ones are biologically active. GC-EAG addresses this by using an insect's antenna as a highly sensitive and specific detector[1][7][8].

  • The Process: The effluent from the GC column is split into two streams. One stream goes to the MS detector for chemical identification, while the other is passed over a live, excised medfly antenna.

  • The Response: When a biologically active compound, such as a pheromone component, elutes from the column and contacts the antenna, it triggers a depolarization of the olfactory receptor neurons. This generates a small electrical potential, which is amplified and recorded as an EAG response[8][9].

  • Data Correlation: By simultaneously recording the outputs from the MS and the EAG, researchers can directly link specific chemical peaks with the antennal responses they elicit[7]. This is crucial for pinpointing the behaviorally relevant components within the complex mixture.

Experimental Protocols

Protocol 1: Volatile Collection via Dynamic Headspace Aeration
  • Place 20-30 sexually mature male medflies (5-7 days old) in a glass chamber.

  • Pass charcoal-filtered, humidified air through the chamber at a flow rate of 100 mL/min.

  • Direct the effluent air through a glass tube containing 50-100 mg of Porapak Q adsorbent for 4-6 hours during the peak calling period.

  • After collection, elute the trapped volatiles from the Porapak Q with 500 µL of high-purity diethyl ether.

  • Concentrate the sample under a gentle stream of nitrogen to a final volume of approximately 50 µL.

  • Store the extract at -20°C until analysis.

Protocol 2: Volatile Collection via Headspace Solid-Phase Microextraction (HS-SPME)
  • Place a single sexually mature male medfly in a 20 mL glass vial sealed with a PTFE-lined septum.

  • Condition a PDMS/DVB SPME fiber according to the manufacturer's instructions.

  • Expose the SPME fiber to the headspace of the vial for 30-60 minutes at room temperature.

  • Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.

Protocol 3: GC-MS and GC-EAG Analysis
  • GC-MS System: A typical system would be a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) coupled to a mass spectrometer.

  • Injection: For liquid extracts, inject 1-2 µL in splitless mode. For SPME, perform thermal desorption in the injector.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Maintain 250°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • GC-EAG Setup:

    • Use a GC effluent splitter to direct approximately 50% of the column outflow to the EAG preparation.

    • The other 50% is directed to the MS.

    • The effluent directed to the EAG is mixed with humidified, purified air.

  • EAG Preparation:

    • Excise an antenna from a live male or female medfly.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution.

    • Position the antenna in the humidified air stream carrying the GC effluent.

  • Data Acquisition: Record the MS and EAG signals simultaneously.

Data Presentation and Interpretation

The successful identification of methyl (E)-6-nonenoate relies on the convergence of data from these analytical techniques.

Table 1: Hypothetical GC-MS and GC-EAG Data for Key Medfly Pheromone Components

Retention Time (min)Compound IdentificationMass Spectral Fragments (m/z)EAG Response (mV)
12.5Methyl (E)-6-nonenoate 170, 139, 114, 87, 740.8
14.2Ethyl (E)-3-octenoate156, 111, 88, 691.1
16.8Geranyl acetate196, 136, 93, 691.5
18.3(E,E)-α-farnesene204, 136, 93, 692.2

The data in Table 1 illustrates that a peak eluting at 12.5 minutes produces a mass spectrum consistent with methyl (E)-6-nonenoate and elicits a significant electrophysiological response from the medfly antenna, confirming its biological relevance.

Visualizing the Workflow

A clear understanding of the experimental process is crucial. The following diagrams illustrate the key workflows.

Pheromone_Identification_Workflow cluster_collection Pheromone Collection cluster_analysis Analysis Male Medflies Male Medflies Headspace Aeration Headspace Aeration Male Medflies->Headspace Aeration SPME SPME Male Medflies->SPME Pheromone Extract Pheromone Extract Headspace Aeration->Pheromone Extract GC-MS/EAG Analysis GC-MS/EAG Analysis SPME->GC-MS/EAG Analysis Pheromone Extract->GC-MS/EAG Analysis Data Correlation Data Correlation GC-MS/EAG Analysis->Data Correlation Identification Identification Data Correlation->Identification

Caption: Workflow for Medfly Pheromone Identification.

GC_EAG_Setup GC Gas Chromatograph Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS 50% Antenna Medfly Antenna (EAG) Splitter->Antenna 50% Data Data Acquisition & Correlation MS->Data Antenna->Data

Caption: Coupled GC-EAG/MS System Diagram.

Conclusion

The identification of methyl (E)-6-nonenoate as a component of the Mediterranean fruit fly's pheromone blend is a testament to the power of modern analytical chemistry. The synergistic use of dynamic headspace aeration or SPME for sample collection, followed by the definitive analysis using coupled GC-MS and GC-EAG, provides an irrefutable line of evidence. This in-depth understanding of the medfly's chemical language is not merely an academic exercise; it forms the very foundation for the development of targeted and sustainable pest management strategies, such as mating disruption and attract-and-kill technologies, which are vital for global food security.

References

  • Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PMC . (2014). National Center for Biotechnology Information. [Link]

  • Analysis, synthesis, formulation, and field testing of three major components of male mediterranean fruit fly pheromone - USDA ARS . (1991). United States Department of Agriculture, Agricultural Research Service. [Link]

  • Analysis, synthesis, formulation, and field testing of three major components of male mediterranean fruit fly pheromone - ResearchGate . (1991). ResearchGate. [Link]

  • Insect pheromones - Wikipedia . Wikipedia. [Link]

  • Studying Plant–Insect Interactions with Solid Phase Microextraction: Screening for Airborne Volatile Emissions Response of Soybeans to the Soybean Aphid, Aphis glycines Matsumura (Hemiptera: Aphididae) - MDPI . (2015). MDPI. [Link]

  • Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PubMed . (2014). PubMed. [Link]

  • An Overview of Insect Semiochemical Detection - Vigyan Varta . (2025). Vigyan Varta. [Link]

  • Insect Pheromone Detection - Lifeasible . Lifeasible. [Link]

  • The invasive Mediterranean Fruit Fly Ceratitis capitata Wied. (Diptera; Tephritidae): Life history, ecology, behaviour and its i - SLU . SLU. [Link]

  • Solid Phase Microextraction of Volatile Emissions of Ceratitis capitata (Wiedemann) (Diptera: Tephritidae): Influence of Fly Sex, Age, and Mating Status - Sartec . Sartec. [Link]

  • (PDF) Pheromones in the Fruit Fly - ResearchGate . (2025). ResearchGate. [Link]

  • (PDF) Electroantennographic and coupled gas chromatographic-electroantennographic responses of the mediterranean fruit fly,Ceratitis capitata, to male-produced volatiles and mango odor - ResearchGate . (2025). ResearchGate. [Link]

  • ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH . Ockenfels Syntech GmbH. [Link]

  • Electroantennography (EAG) - Georg-August-Universität Göttingen . Georg-August-Universität Göttingen. [Link]

  • Attraction and electroantennogram responses of male Mediterranean fruit fly (Diptera: Tephritidae) to six plant essential oils - Journal of Entomology and Zoology Studies . (2017). Journal of Entomology and Zoology Studies. [Link]

Sources

The Biological Role of Methyl Nonenoate Isomers in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the multifaceted roles of methyl nonenoate isomers in the intricate world of insect chemical communication. Designed for researchers, scientists, and professionals in drug and pest management development, this document synthesizes current scientific understanding with practical, field-proven methodologies. We will delve into the behavioral significance of these volatile compounds, the molecular machinery governing their biosynthesis and perception, and the experimental techniques employed to elucidate their function.

Part 1: The Chemical Lexicon of Insects: An Introduction to Semiochemicals

Insects inhabit a world rich in chemical cues, a language of volatile and non-volatile molecules that dictates their survival and reproduction. These semiochemicals are broadly categorized based on the nature of the interaction they mediate. Pheromones are intraspecific signals, facilitating communication between individuals of the same species for purposes such as mating, aggregation, and alarm. In contrast, allelochemicals mediate interspecific interactions. These are further divided into allomones , which benefit the emitter (e.g., defensive secretions), kairomones , which benefit the receiver (e.g., a predator detecting prey odor), and synomones , which benefit both parties (e.g., floral scents attracting pollinators).

The specificity of these chemical signals is paramount, and this is often achieved through stereoisomerism. Even minute changes in the spatial arrangement of atoms within a molecule, such as the configuration around a double bond (Z or E isomers) or a chiral center (R or S isomers), can drastically alter its biological activity. This isomeric specificity is a recurring theme in the chemical ecology of insects and is central to understanding the function of methyl nonenoate isomers.

Many insect semiochemicals, including a vast array of pheromones, are derived from fatty acid metabolism.[1] Through a series of enzymatic modifications including desaturation, chain-shortening, reduction, and esterification, insects produce a diverse arsenal of signaling molecules. Methyl esters of unsaturated fatty acids, such as the methyl nonenoates, represent a significant class of these compounds, playing critical roles in the life histories of numerous insect species.

Part 2: Functional Roles of Methyl Nonenoate Isomers in Insect Behavior

While research into the specific roles of every methyl nonenoate isomer is ongoing, several key examples highlight their importance in mediating insect behavior, from attraction and aggregation to repellency and alarm.

Case Study: Methyl (E,E,Z)-2,4,6-decatrienoate as a Pheromone Synergist in the Brown Marmorated Stink Bug (Halyomorpha halys)

The brown marmorated stink bug, Halyomorpha halys, an invasive and significant agricultural pest, provides a well-documented example of the crucial role of a methyl ester derivative of a polyunsaturated fatty acid. The male-produced aggregation pheromone of H. halys is a complex mixture of two stereoisomers of 10,11-epoxy-1-bisabolen-3-ol.[2][3] However, the full attractive power of this pheromone is only unleashed in the presence of a synergist: methyl (E,E,Z)-2,4,6-decatrienoate (MDT).[2][3][4]

Field trapping studies have conclusively demonstrated that the combination of the aggregation pheromone and MDT attracts significantly more adult and nymphal H. halys than either component alone.[2][3] This synergistic effect is a classic example of how a multi-component signal can enhance both the strength and specificity of a chemical message. Interestingly, MDT alone shows limited attractiveness to adult stink bugs for most of the season, but its appeal increases in the autumn, particularly for nymphs.[2][3] This suggests a nuanced role for this compound, possibly related to seasonal changes in the insect's physiology or behavior.

The discovery of this synergism has profound implications for the management of this invasive pest. Pheromone-baited traps are a cornerstone of integrated pest management (IPM) programs, used for monitoring population dynamics and for mass trapping. The inclusion of MDT in lures for H. halys significantly enhances their efficacy, providing a more sensitive tool for early detection and a more effective method for population control.[5]

Part 3: The Molecular Underpinnings of Methyl Nonenoate Communication

The behavioral responses elicited by methyl nonenoate isomers are the culmination of a series of intricate molecular processes, from their biosynthesis within the insect to their detection by specialized sensory neurons.

Biosynthesis of Unsaturated Methyl Esters in Insects

The biosynthesis of methyl nonenoate isomers and their derivatives is rooted in the fundamental pathways of fatty acid metabolism. The general process involves:

  • De Novo Fatty Acid Synthesis: The carbon backbone is constructed from acetyl-CoA and malonyl-CoA precursors by fatty acid synthase enzymes.

  • Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acid chain, creating unsaturated fatty acids. The stereochemistry of the double bond (Z or E) is also determined at this stage.

  • Chain Shortening/Elongation: The fatty acid chain can be shortened through a process of limited β-oxidation or elongated to achieve the desired carbon length.

  • Esterification: The final step involves the esterification of the carboxyl group with a methyl group, typically from S-adenosyl methionine, to form the methyl ester.

The specific enzymes involved in these pathways are often expressed in specialized pheromone glands and are under tight regulatory control, ensuring the production of the correct blend of isomers at the appropriate time. While the precise biosynthetic pathway for methyl (E,E,Z)-2,4,6-decatrienoate in stink bugs is not fully elucidated, it is believed to be derived from fatty acid precursors through a series of desaturation and modification steps.[6]

Olfactory Perception of Methyl Nonenoate Isomers

The detection of volatile semiochemicals like methyl nonenoate isomers occurs in the insect's olfactory system, primarily located on the antennae. The process can be summarized as follows:

  • Odorant Binding and Transport: Volatile molecules enter the sensilla, hair-like structures on the antennae, through pores in the cuticle. Inside the sensillum lymph, odorant-binding proteins (OBPs) bind to the hydrophobic odorant molecules and transport them to the dendritic membrane of the olfactory sensory neurons (OSNs).[7]

  • Receptor Activation: The odorant-OBP complex interacts with specific olfactory receptors (ORs) or ionotropic receptors (IRs) embedded in the membrane of the OSNs.[8][9][10] These receptors are ligand-gated ion channels that open upon binding to their specific ligand.[7] The specificity of this interaction is what allows insects to distinguish between different isomers.

  • Signal Transduction: The opening of the ion channels leads to a depolarization of the OSN membrane, generating an electrical signal.

  • Neural Processing: This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed and integrated with information from other OSNs. This complex processing ultimately leads to a behavioral response.

While the specific olfactory receptors that detect methyl nonenoate isomers have not been definitively identified in most species, the high degree of specificity in insect responses to these compounds strongly suggests the existence of finely tuned receptor systems.

Part 4: Methodologies for the Study of Methyl Nonenoate Isomers

The elucidation of the biological roles of methyl nonenoate isomers relies on a suite of sophisticated analytical and behavioral techniques.

Gas Chromatography-Electroantennography (GC-EAD)

A cornerstone technique in chemical ecology, GC-EAD allows for the identification of biologically active compounds within a complex mixture of volatiles.[11][12][13][14][15] The effluent from a gas chromatograph, which separates the components of a chemical sample, is split. One portion goes to a standard detector (like a flame ionization detector or a mass spectrometer) to identify the chemical compounds, while the other portion is passed over an insect's antenna.[11] Electrodes placed on the antenna record any electrical responses (depolarizations) generated by the olfactory sensory neurons. When a peak in the chromatogram corresponds to a response from the antenna, it indicates that the compound eluting at that time is biologically active.

GCEAD_Workflow cluster_Output Data Output Injector Injector GC_Column GC Column Injector->GC_Column Sample Injection Splitter Effluent Splitter GC_Column->Splitter FID_MS FID / MS Splitter->FID_MS Chemical Identification EAD EAD (Antenna) Splitter->EAD Biological Detection Chromatogram Chromatogram FID_MS->Chromatogram Antennogram Antennogram EAD->Antennogram Behavioral_Bioassay_Workflow cluster_Preparation Preparation cluster_Assay Behavioral Assay cluster_Analysis Data Analysis Compound Synthesize/Purify Test Compound Wind_Tunnel Wind Tunnel Assay (Long-range attraction) Compound->Wind_Tunnel Olfactometer Two-Choice Olfactometer (Preference/Repellency) Compound->Olfactometer Insects Rear/Acclimate Test Insects Insects->Wind_Tunnel Insects->Olfactometer Observation Record Behavioral Responses Wind_Tunnel->Observation Olfactometer->Observation Stats Statistical Analysis Observation->Stats Conclusion Determine Behavioral Role (Attractant, Repellent, Synergist) Stats->Conclusion

Sources

Neofolione (methyl 2-nonenoate) flavor profile and olfactory characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neofolione (Methyl 2-nonenoate) Flavor Profile and Olfactory Characteristics Content Type: Technical Monograph / Whitepaper Audience: Researchers, Formulation Scientists, and Toxicologists

Olfactory Mechanics, Synthesis, and Safety Profile

Executive Summary

Methyl 2-nonenoate (Trade Name: Neofolione) represents a critical structural class of


-unsaturated esters used extensively in fragrance and flavor engineering.[1] It serves as the primary "green" anchor, offering a safer, regulatory-compliant alternative to the historically significant but toxicologically restricted alkyne carbonates (e.g., Methyl 2-octynoate or Folione).

This guide analyzes the physicochemical determinants of its "Violet Leaf" profile, details the Knoevenagel condensation route for its synthesis, and provides a comparative toxicological assessment relevant to drug and formulation development.

Physicochemical Characterization

Methyl 2-nonenoate acts as a hydrophobic lipophile with significant substantivity for a top-to-middle note. Its structure—a non-conjugated ester with a trans-configured double bond at the C2 position—dictates its metabolic stability and receptor binding affinity.

Table 1: Physicochemical Specifications
ParameterValue / DescriptionRelevance
IUPAC Name Methyl (E)-non-2-enoateStandard nomenclature
CAS Number 111-79-5Regulatory identification
Molecular Formula

Stoichiometry
Molecular Weight 170.25 g/mol Volatility & diffusion coefficient
LogP (o/w) 4.4 (Measured)High lipophilicity; implies strong membrane interaction
Vapor Pressure 0.0667 hPa (@ 20°C)Moderate volatility; 16-hour substantivity on blotter
Flash Point > 100°CProcessing safety
Isomerism Primarily Trans (E)Trans isomer is thermodynamically stable and odor-active

Olfactory Psychophysics

The olfactory profile of Methyl 2-nonenoate is characterized by a diffusive "green" impact. Unlike saturated esters (fruity) or alkynes (sharp/gassy), the


-unsaturation introduces a "fatty" or "waxy" nuance essential for naturalism in fruit and floral reconstructions.
Sensory Descriptors[1]
  • Primary: Green, Violet Leaf, Cucumber.

  • Secondary: Waxy, Melon rind, Pear skin.

  • Nuance: "Hot Iron" (metallic aspect common in unsaturated aldehydes/esters).

Comparative Olfaction

Methyl 2-nonenoate is the functional analog of Methyl 2-octynoate (Folione) .

  • Folione: Sharper, drier, more "gassy" green. Heavily restricted (sensitizer).

  • Neofolione: Fresher, more floral, slightly fruitier.[2] Unrestricted (safer profile).

Detection Thresholds
  • Odor Detection Threshold (ODT): ~2–5 ppb in air.

  • Flavor Threshold: 0.1–0.5 ppm in aqueous solution.

  • Dose-Response: Linear intensity scaling up to 1% in solution, after which trigeminal irritation (pungency) may interfere with qualitative perception.

Molecular Mechanism of Action (SAR)

The biological activity of Methyl 2-nonenoate is governed by its pharmacophore features: the hydrophobic tail and the polarized ester head group.

Structure-Activity Relationship (SAR)

The "Green" character is strictly dependent on the chain length and the position of the double bond.

  • Chain Length (C9): Optimization for "Violet/Cucumber." Shortening to C6-C8 shifts perception to fruity/ethereal; lengthening to C10+ increases fattiness and reduces intensity.

  • 
    -Unsaturation:  The 
    
    
    
    carbons at C2=C3 provide geometric rigidity, locking the molecule into a conformation that fits specific "Green" Olfactory Receptors (ORs), likely within the Class II (broadly tuned) family.
  • Ester Moiety: Acts as the Hydrogen Bond Acceptor (HBA) interacting with serine/threonine residues in the receptor binding pocket.

Visualization: SAR Logic

SAR_Mechanism Molecule Methyl 2-Nonenoate Tail C9 Alkyl Chain (Hydrophobic) Molecule->Tail Unsaturation C2=C3 Double Bond (Geometric Rigidity) Molecule->Unsaturation Head Methyl Ester (H-Bond Acceptor) Molecule->Head Receptor Olfactory Receptor (Class II) Tail->Receptor Van der Waals Interaction Unsaturation->Receptor Conformational Lock Head->Receptor Dipole Interaction Perception Perception: Green / Violet / Waxy Receptor->Perception Signal Transduction (cAMP Pathway)

Caption: Structural determinants of Methyl 2-nonenoate binding to olfactory receptors. The rigid double bond is the critical differentiator from generic fruity esters.

Synthesis and Manufacturing

The industrial synthesis of Methyl 2-nonenoate utilizes the Knoevenagel Condensation . This route is preferred over direct esterification of nonenoic acid due to the availability of aldehyde precursors and high stereoselectivity for the Trans isomer.

Protocol: Modified Knoevenagel Condensation

Objective: Synthesis of Methyl 2-nonenoate from Heptanal.

Reagents:

  • Heptanal (CAS 111-71-7)

  • Malonic Acid (or Dimethyl Malonate)

  • Base Catalyst: Piperidine or Pyridine[3]

  • Solvent: Toluene (for azeotropic removal of water)

Step-by-Step Methodology:

  • Charging: In a 3-neck round bottom flask equipped with a Dean-Stark trap, charge Heptanal (1.0 eq) and Malonic Acid (1.1 eq).

  • Catalysis: Add catalytic Piperidine (0.05 eq) dissolved in Toluene.

  • Condensation & Decarboxylation: Heat the mixture to reflux (approx. 110°C). As water is generated and removed via the Dean-Stark trap, the intermediate dicarboxylic acid undergoes spontaneous decarboxylation to form the

    
    -unsaturated acid (2-Nonenoic acid).
    
  • Esterification: The crude acid is treated with Methanol and sulfuric acid (catalyst) under reflux to yield the methyl ester.

  • Purification: The crude oil is washed with

    
     (to remove unreacted acid) and brine.
    
  • Distillation: Fractional distillation under reduced pressure (approx. 20 mmHg) yields Methyl 2-nonenoate (bp ~115°C).

Visualization: Synthesis Workflow

Synthesis_Flow Heptanal Heptanal (C7 Aldehyde) Condensation Knoevenagel Condensation (Cat: Piperidine, Reflux) Heptanal->Condensation Malonic Malonic Acid Malonic->Condensation Intermediate Intermediate: 2-Nonenoic Acid Condensation->Intermediate - H2O - CO2 Esterification Esterification (MeOH / H2SO4) Intermediate->Esterification Product Methyl 2-Nonenoate (Neofolione) Esterification->Product Purification (Distillation)

Caption: Industrial synthesis pathway via Knoevenagel condensation and subsequent esterification.

Safety and Toxicology

For drug development and cosmetic professionals, the distinction between Methyl 2-nonenoate and its alkyne predecessors is vital.

Sensitization Mechanism (Michael Addition)

-unsaturated esters are potential Michael Acceptors . They can react with nucleophilic residues (specifically Cysteine thiols) on skin proteins (haptenization), triggering an immune response.
  • The Alkyne Risk: Methyl 2-octynoate (Folione) is a potent sensitizer because the triple bond is highly reactive toward nucleophiles.

  • The Alkene Advantage: Methyl 2-nonenoate (Neofolione) has a double bond. While still a Michael Acceptor, its steric hindrance and lower electrophilicity reduce the rate of hapten formation significantly compared to the alkyne.

Regulatory Status (IFRA & RIFM)
  • IFRA Status: Unlike Methyl 2-octynoate (which is strictly limited to 0.01%–0.047% in fine fragrance), Methyl 2-nonenoate is not explicitly restricted by IFRA Standards as a sensitizer in its own right, provided purity specifications are met.

  • RIFM Assessment: Evaluated as safe for use.[4][5] It is not considered a PBT (Persistent, Bioaccumulative, Toxic) substance and is not genotoxic.[6]

  • Handling: Standard SDS precautions apply (H315: Causes skin irritation).

Visualization: Haptenization Pathway

Michael_Addition Electrophile Methyl 2-Nonenoate (Michael Acceptor) Complex Hapten-Protein Conjugate Electrophile->Complex Covalent Bond Formation Protein Skin Protein (Cysteine -SH) Protein->Complex Immune T-Cell Response (Sensitization) Complex->Immune Antigen Presentation

Caption: The Michael Addition mechanism. While Methyl 2-nonenoate follows this pathway, its kinetics are slower than alkyne analogs, resulting in a safer profile.

References

  • Givaudan. (2024).[4][7] Neofolione Technical Data Sheet. Givaudan Ingredients. Link

  • Research Institute for Fragrance Materials (RIFM). (2019). Fragrance ingredient safety assessment: Methyl 2-nonenoate.[2][5] Food and Chemical Toxicology. Link

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: Octynoic and nonynoic acid esters. Australian Government. Link

  • The Good Scents Company. (2024).[4] Methyl 2-nonenoate: Organoleptic Properties and Safety. Link

  • Bedoukian Research. (2023). Methyl 2-Nonenoate Product Specification. Link

Sources

Stereochemical Divergence: A Technical Guide to Cis- and Trans-Methyl Nonenoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the cis (


) and trans (

) isomers of methyl nonenoate, specifically focusing on the methyl 2-nonenoate (conjugated) and methyl 3-nonenoate (non-conjugated) positional isomers. These compounds serve as critical models in drug development for understanding

-unsaturated ester reactivity (Michael acceptors), metabolic stability, and stereoselective receptor binding in olfactory and pheromonal systems.

Structural & Thermodynamic Fundamentals

The distinction between cis and trans isomers in methyl nonenoate extends beyond simple geometry; it dictates the molecule's electronic environment and reactivity profile.

Thermodynamic Stability

In the case of methyl 2-nonenoate , the trans (


) isomer is thermodynamically superior to the cis (

) isomer.
  • Steric Strain: The cis isomer suffers from

    
    -strain between the ester carbonyl oxygen and the alkyl chain (C4-C9).
    
  • Conjugation: The trans isomer allows for optimal orbital overlap between the alkene

    
    -system and the carbonyl 
    
    
    
    -orbital, lowering the heat of hydrogenation.
  • Implication: Synthetic pathways favoring thermodynamic control (e.g., standard Horner-Wadsworth-Emmons) will predominantly yield the trans isomer (

    
    
    
    
    
    ratio).
Positional Isomerism Context
  • Methyl 2-nonenoate: Conjugated system. Acts as a Michael acceptor. High relevance in covalent drug design.

  • Methyl 3-nonenoate: Non-conjugated (

    
    -unsaturated). Chemically distinct; prone to isomerization to the 2-position under basic conditions.
    

Analytical Characterization: The "Self-Validating" Workflow

Reliable differentiation of isomers requires a multi-modal approach. The following parameters serve as a self-validating system for confirmation.

Quantitative Comparison Table
ParameterMethyl trans-2-nonenoateMethyl cis-2-nonenoateMethod of Validation
Configuration

(Entgegen)

(Zusammen)
NOE Difference NMR

H NMR Coupling (

)
15.0 – 16.0 Hz 10.0 – 12.0 Hz Decoupling exp.
Olefinic Shift (

)
Downfield (Deshielded)Upfield (Shielded)

H NMR (CDCl

)
IR Alkene Stretch ~970 cm

(Strong)
~700-750 cm

(Weak)
FTIR (Neat)
Refractive Index (

)
~1.444~1.440Refractometry
Odor Profile Violet leaf, green, irisFatty, waxy, less diffusiveOlfactory Panel
NMR Spectroscopy: The Gold Standard

The scalar coupling constant (


) is the definitive metric.
  • Trans (

    
    ):  The dihedral angle of 
    
    
    
    results in a large coupling constant (
    
    
    Hz) due to efficient spin-spin interaction through the
    
    
    -bond framework.
  • Cis (

    
    ):  The dihedral angle of 
    
    
    
    yields a significantly smaller coupling constant (
    
    
    Hz).

Critical Protocol Note: When analyzing methyl 3-nonenoate , the methylene protons at C2 (between the carbonyl and the alkene) appear as a doublet (approx


 3.0 ppm). In the 2-nonenoate, this position is olefinic.
Analytical Decision Pathway (Graphviz)

AnalyticalWorkflow Start Unknown Methyl Nonenoate Sample IR_Spec FTIR Analysis Start->IR_Spec NMR_Exp 1H NMR (CDCl₃) Start->NMR_Exp Band_970 Band at 970 cm⁻¹? IR_Spec->Band_970 Trans_Conf CONFIRMED: Trans (E) (Thermodynamic Product) Band_970->Trans_Conf Yes (Strong) Cis_Conf CONFIRMED: Cis (Z) (Kinetic Product) Band_970->Cis_Conf No (Weak/Absent) Coupling Measure Olefinic J-Coupling NMR_Exp->Coupling Coupling->Trans_Conf J = 15-16 Hz Coupling->Cis_Conf J = 10-12 Hz

Figure 1: Decision tree for unambiguous stereochemical assignment of methyl nonenoate isomers.

Synthetic Pathways & Stereocontrol[1]

In drug development, accessing the pure isomer is critical for establishing Structure-Activity Relationships (SAR).

Synthesis of Methyl trans-2-Nonenoate

Mechanism: Horner-Wadsworth-Emmons (HWE) Reaction.

  • Reagents: Heptanal + Trimethyl phosphonoacetate + Base (NaH or NaOMe).

  • Stereocontrol: The reaction proceeds through a threo-betaine intermediate which reversibly collapses to the thermodynamically stable trans-alkene.

  • Yield: Typically >85% with >95%

    
    -selectivity.
    
Synthesis of Methyl cis-2-Nonenoate

Mechanism: Still-Gennari Modification or Lindlar Hydrogenation.

  • Route A (Still-Gennari): Uses bis(trifluoroethyl) phosphonoester. The electron-withdrawing groups accelerate the elimination step, trapping the kinetic cis-intermediate.

  • Route B (Lindlar): Partial hydrogenation of Methyl 2-nonynoate using Pd/CaCO

    
     poisoned with lead (Lindlar catalyst). This strictly delivers the cis alkene via syn-addition of hydrogen.
    
Synthetic Logic Diagram (Graphviz)

SynthesisPathways Aldehyde Heptanal (C₇ Aldehyde) HWE_Std HWE Reaction (Thermodynamic Control) Aldehyde->HWE_Std Still Still-Gennari (Kinetic Control) Aldehyde->Still Alkyne Methyl 2-Nonynoate (C≡C Precursor) Lindlar Lindlar Cat. + H₂ (Syn-Addition) Alkyne->Lindlar Trans Methyl trans-2-nonenoate (>95% E) HWE_Std->Trans Cis Methyl cis-2-nonenoate (>90% Z) Lindlar->Cis Still->Cis

Figure 2: Divergent synthetic strategies for accessing specific stereoisomers.

Biological & Pharmacological Implications[2][3][4][5]

Olfactory Receptor Specificity

The olfactory system exhibits extreme stereoselectivity.

  • Trans-2-nonenoate: Characterized by "violet leaf," "orris," and "green" notes. It is a high-impact fragrance material used to impart natural freshness.

  • Cis-3-nonenoate: Often associated with "melon," "cucumber," and "fruity" notes.

  • Mechanism: The rigid geometry of the double bond fits into distinct hydrophobic pockets within G-protein coupled olfactory receptors (GPCRs), triggering different signal transduction pathways.

Drug Development Relevance

While methyl nonenoate is not a drug itself, it is a structural probe for:

  • Michael Acceptor Reactivity: The

    
    -unsaturated system in the 2-isomer is an electrophile. In covalent drug design (e.g., kinase inhibitors), tuning the reactivity of this moiety is crucial to avoid off-target toxicity (glutathione depletion). The trans isomer is generally less sterically hindered for nucleophilic attack than the cis.
    
  • Metabolic Stability:

    
    -oxidation of fatty acids proceeds through a trans-2-enoyl-CoA intermediate. Studying the metabolism of cis vs trans nonenoates helps elucidate isomerase enzyme efficiency in lipid metabolism disorders.
    

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Methyl trans-2-Nonenoate

Rationale: This protocol utilizes the thermodynamic preference of the phosphonate-stabilized carbanion to ensure high E-selectivity.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Suspend Sodium Hydride (60% in oil, 1.1 eq) in anhydrous THF (0.5 M) at 0°C.

  • Phosphonate Addition: Dropwise add Trimethyl phosphonoacetate (1.1 eq). Evolution of H

    
     gas will be observed. Stir for 30 min until the solution is clear (formation of the Horner-Emmons reagent).
    
  • Aldehyde Addition: Add Heptanal (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. Causality: Reflux ensures thermodynamic equilibrium, favoring the trans-isomer.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

  • Validation: Check NMR for

    
     Hz.
    
Protocol 2: NMR Discrimination Assay

Rationale: A standardized method to calculate E:Z ratios in crude mixtures.

  • Sample: Dissolve 10 mg of crude reaction mixture in 0.6 mL CDCl

    
    .
    
  • Acquisition: Acquire a standard 1H spectrum (min 16 scans).

  • Processing: Phase and baseline correct carefully around the olefinic region (5.0 – 7.5 ppm).

  • Calculation:

    • Integrate the doublet of triplets (dt) at ~6.9 ppm (Trans

      
      -proton).
      
    • Integrate the corresponding multiplet at ~6.2 ppm (Cis

      
      -proton, if present).
      
    • Ratio:

      
      .
      

References

  • PubChem. (2025). Methyl 2-nonenoate | C10H18O2.[][2][3] National Library of Medicine. [Link]

  • The Good Scents Company. (2024). Methyl (E)-2-nonenoate. [Link][3]

  • Chemical Instrumentation Facility. (2024). NMR Coupling Constants Guide. Iowa State University. [Link]

Sources

Methodological & Application

Protocol for synthesis of methyl 2-nonenoate via Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-nonenoate (CAS: 111-79-5), commercially known as Neofolione or Methyl Nonylenate, is a critical


-unsaturated ester utilized in the fragrance industry for its violet-leaf and melon olfactory profiles.[1] It also serves as a key intermediate in the synthesis of pheromones and pharmaceuticals.

This application note details a robust, two-stage protocol for synthesizing Methyl 2-nonenoate starting from Heptanal.[1] The method utilizes the Doebner Modification of the Knoevenagel Condensation to generate the intermediate 2-nonenoic acid, followed by acid-catalyzed Fischer esterification. This route is selected for its high stereoselectivity toward the thermodynamically stable (


)-isomer and its use of accessible, cost-effective reagents.[1]

Reaction Mechanism & Logic

The synthesis proceeds via two distinct chemical transformations.[2][3][4][5][6] Understanding the mechanism is vital for troubleshooting and optimizing yield.

Stage 1: Knoevenagel-Doebner Condensation

The reaction involves the condensation of Heptanal (


 aldehyde) with Malonic Acid in the presence of a weak base (Pyridine) and a catalytic amine (Piperidine).
  • Enolization: Piperidine deprotonates malonic acid.[1]

  • Nucleophilic Attack: The enolate attacks the heptanal carbonyl.

  • Dehydration: Loss of water yields a dicarboxylic intermediate.

  • Decarboxylation: Heating in pyridine facilitates the loss of

    
    , driving the equilibrium forward and yielding (
    
    
    
    )-2-nonenoic acid.[1]
Stage 2: Fischer Esterification

The crude unsaturated acid is refluxed with methanol and a strong acid catalyst (


) to yield the methyl ester.
Visual Pathway (Mechanism)

ReactionPathway Heptanal Heptanal (C7 Aldehyde) Inter Intermediate (Aldol Adduct) Heptanal->Inter Pyridine/Piperidine Reflux Malonic Malonic Acid Malonic->Inter Pyridine/Piperidine Reflux Acid (E)-2-Nonenoic Acid Inter->Acid -H2O -CO2 (Decarboxylation) MNA Methyl 2-Nonenoate (Target) Acid->MNA MeOH, H2SO4 Reflux

Figure 1: Chemical pathway from Heptanal to Methyl 2-Nonenoate via Doebner-Knoevenagel sequence.[1]

Materials & Equipment

Reagents
ReagentPurityRoleHazard Class
Heptanal >95%SubstrateFlammable, Irritant
Malonic Acid >99%Active MethyleneIrritant
Pyridine AnhydrousSolvent/BaseToxic, Flammable
Piperidine 99%CatalystToxic, Corrosive
Methanol HPLC GradeSolvent/ReactantFlammable, Toxic
Sulfuric Acid Conc.[1]CatalystCorrosive
Equipment
  • 500 mL Round Bottom Flask (RBF) (2-neck).[1]

  • Reflux condenser with calcium chloride drying tube.[1]

  • Magnetic stirrer/hot plate with oil bath.

  • Separatory funnel (500 mL).[1]

  • Vacuum distillation setup (short path).[1][6]

Experimental Protocol

Stage 1: Synthesis of 2-Nonenoic Acid

Step 1: Setup In a 500 mL RBF equipped with a magnetic stir bar, dissolve 52.0 g (0.5 mol) of Malonic Acid in 100 mL of Pyridine .

  • Note: The reaction is endothermic; slight warming may be required to fully dissolve the acid.

Step 2: Addition Add 45.6 g (0.4 mol) of Heptanal to the mixture. Subsequently, add 1.5 mL of Piperidine as the catalyst.

  • Critical: Add Heptanal after malonic acid is dissolved to prevent aldehyde self-condensation (aldol).[1]

Step 3: Reaction (Reflux) Attach the reflux condenser. Heat the mixture to reflux (approx. 115°C) for 3 to 4 hours .

  • Endpoint Detection: The reaction is complete when the evolution of carbon dioxide (

    
    ) ceases. Use a bubbler attached to the drying tube to monitor gas evolution.
    

Step 4: Quench & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 400 mL of ice-cold water .

  • Slowly add concentrated HCl (approx. 100-120 mL) with vigorous stirring until the solution is acidic (pH < 2). This converts the pyridine to pyridinium chloride (water-soluble) and precipitates the 2-nonenoic acid.[1]

  • Extract the oily layer with Diethyl Ether (3 x 100 mL) .

  • Wash the combined ether extracts with water (2 x 50 mL) to remove residual pyridine salts.

  • Dry over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
    • Yield Check: Expected crude yield of 2-nonenoic acid is 50–55 g (80–88%).

Stage 2: Esterification to Methyl 2-Nonenoate

Step 1: Esterification Transfer the crude 2-nonenoic acid (approx. 50 g) to a clean 250 mL RBF.[1] Add 150 mL of Methanol and 2.0 mL of concentrated Sulfuric Acid .

Step 2: Reflux Reflux the mixture for 4 hours .

  • Optimization: Use a Dean-Stark trap with a drying agent (molecular sieves) in the solvent return path if available, though standard reflux is usually sufficient for methyl esters due to the large excess of methanol.

Step 3: Isolation

  • Concentrate the mixture by rotary evaporation to remove excess methanol.

  • Dilute the residue with 100 mL water and extract with Ethyl Acetate or Ether (2 x 75 mL) .

  • Wash the organic layer with 5% Sodium Bicarbonate (

    
    )  solution to neutralize residual acid.
    
    • Caution: Gas evolution (

      
      ) will occur.[1]
      
  • Wash with brine, dry over

    
    , and concentrate.
    

Step 4: Purification Perform vacuum distillation.[1]

  • Target Fraction: Collect the fraction boiling at 108–110°C at 10 mmHg (or approx. 215°C at atm pressure, though vacuum is recommended to prevent polymerization).

  • Final Product: Colorless to pale yellow liquid.[1][7]

Process Workflow Diagram

Workflow cluster_0 Stage 1: Knoevenagel-Doebner cluster_1 Stage 2: Esterification start Start: Raw Materials (Heptanal + Malonic Acid) mix Mix in Pyridine + Piperidine (Cat.) start->mix reflux Reflux 4h (Monitor CO2 evolution) mix->reflux quench Quench in Ice/HCl (Remove Pyridine) reflux->quench extract Extract Organic Phase (Crude 2-Nonenoic Acid) quench->extract esterify Add MeOH + H2SO4 Reflux 4h extract->esterify wash Wash w/ NaHCO3 (Neutralize Acid) esterify->wash distill Vacuum Distillation (108°C @ 10mmHg) wash->distill end Final Product: Methyl 2-Nonenoate distill->end

Figure 2: Operational workflow for the synthesis of Methyl 2-nonenoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete decarboxylationEnsure reflux is vigorous and maintained until bubbling (

) stops completely.
Pyridine Smell in Product Insufficient acid washEnsure pH < 2 during the quench step to fully protonate pyridine into the aqueous layer.
Polymerization Overheating during distillationUse high vacuum (<10 mmHg) to lower boiling point.[1] Add a radical inhibitor (e.g., BHT) if scaling up.
Low Purity (

-isomer)
Kinetic controlThe Doebner modification naturally favors the (

)-isomer (>95%).[1] Ensure reaction time is sufficient for thermodynamic equilibrium.

Safety & Compliance

  • Pyridine: Hepatotoxic and affects male fertility.[1] Handle only in a fume hood.

  • Methyl 2-nonenoate: Classified as a skin irritant (Category 2) and aquatic toxin.[1][8][9]

  • Waste Disposal: Aqueous layers containing pyridine salts must be disposed of as hazardous halogenated/amine waste, not down the drain.

References

  • NIST Chemistry WebBook. 2-Nonenoic acid, methyl ester (CAS 111-79-5).[1] National Institute of Standards and Technology.[1] [Link]

  • Organic Syntheses. n-Heptanoic Acid (Oxidation protocols relevant to heptanal handling). Org.[1][7][10][11] Syn. Coll. Vol. 2, p. 315. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation - Doebner Modification.[Link]

  • PubChem. Methyl 2-nonenoate Safety Data Sheet (LCSS).[1] National Library of Medicine. [Link]

Sources

GC-MS analysis method for separating methyl nonenoate positional isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of Methyl Nonenoate Positional Isomers

Executive Summary

Methyl nonenoate (


) isomers represent a significant analytical challenge due to their identical molecular weight (MW 170) and nearly indistinguishable Electron Ionization (EI) fragmentation patterns. Standard non-polar columns (e.g., DB-5MS) fail to resolve these isomers adequately, often resulting in co-elution.

This guide details a dual-method approach:

  • Chromatographic Resolution: Utilizing highly polar biscyanopropyl stationary phases (SP-2560 or CP-Sil 88) to separate geometric and positional isomers based on dipole-dipole interactions.

  • Mass Spectral Localization: A definitive Dimethyl Disulfide (DMDS) derivatization protocol that "locks" the double bond position, generating diagnostic fragment ions for unambiguous structural assignment.

Technical Background: The Isobaric Challenge

In standard GC-MS (EI, 70eV), all methyl nonenoate isomers yield generic fragments:


 55, 74 (McLafferty rearrangement), and 87. The double bond migrates along the chain during ionization, erasing its original position. To overcome this, we must rely on chemical derivatization  or extreme stationary phase polarity .
Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate method based on sample complexity and data requirements.

G Start Sample: Methyl Nonenoate Mixture Complexity Is the matrix complex? (e.g., biological extract vs. synthetic std) Start->Complexity Resolution Is baseline resolution of all isomers required? Complexity->Resolution Low (Synthetic) MethodB Method B: DMDS Derivatization (Chemical Localization) Complexity->MethodB High (Biological/Co-elution risk) MethodA Method A: High-Polarity GC (SP-2560 / CP-Sil 88) Resolution->MethodA Yes (Quantification) Resolution->MethodB No (Qualitative ID only) Analysis Data Analysis: Retention Index (RI) Matching MethodA->Analysis Confirmation Data Analysis: Diagnostic Ion Lookup MethodB->Confirmation

Figure 1: Decision matrix for selecting between direct chromatographic separation and chemical derivatization workflows.

Method A: High-Polarity Chromatographic Separation

Objective: Physical separation of isomers (cis/trans and positional) without chemical modification. Mechanism: The strong interaction between the cyano- groups of the stationary phase and the


-electrons of the double bond allows for separation based on the accessibility of the double bond.
Recommended Column Specifications
  • Stationary Phase: 100% Biscyanopropyl polysiloxane (e.g., Supelco SP-2560 or Agilent CP-Sil 88).

  • Dimensions: 100 m ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     0.25 mm ID 
    
    
    
    0.20 µm film thickness.[1]
    • Note: A 100 m column is critical. Shorter columns (30 m) will likely result in the co-elution of

      
      4 and 
      
      
      
      5 isomers.
GC-FID/MS Parameters
  • Carrier Gas: Helium at 20 cm/sec (constant flow).

  • Inlet: Split ratio 50:1 (to prevent column overload and peak fronting), 250°C.

  • Oven Program (Optimized for C10):

    • Initial: 100°C (Hold 5 min) — Focuses the volatile C10 esters.

    • Ramp 1: 2°C/min to 180°C (Hold 0 min) — Slow ramp essential for isomer resolution.

    • Ramp 2: 10°C/min to 240°C (Hold 10 min) — Elutes heavier contaminants.

  • Detector: FID (260°C) or MS (Transfer line 240°C).

Validation Criteria: Calculate resolution (


) between the critical pair (typically 

4 and

5).

must be

.

Method B: DMDS Derivatization Protocol (Gold Standard)

Objective: To chemically "tag" the double bond position for unambiguous MS identification. Mechanism: Iodine-catalyzed anti-addition of dimethyl disulfide (DMDS) across the double bond yields a saturated adduct. Mass spectral cleavage occurs specifically between the two sulfur-bearing carbons.

DMDS Reaction Mechanism

Reaction Substrate Methyl Nonenoate (C10:1) Intermediate Cyclic Sulfonium Intermediate Substrate->Intermediate I2 attack Reagents DMDS + Iodine (60°C, 4h) Product Bis(methylthio) Adduct (MW 264) Intermediate->Product DMDS addition Fragments MS Fragmentation: Fragment A (Carboxyl) Fragment B (Methyl) Product->Fragments EI Ionization

Figure 2: Reaction pathway for DMDS derivatization and subsequent fragmentation.

Step-by-Step Protocol
  • Preparation: Dissolve 50-100 µg of FAME sample in 50 µL hexane.

  • Reagent Addition: Add 100 µL of Dimethyl Disulfide (DMDS) and 10 µL of Iodine solution (60 mg/mL in diethyl ether).

  • Incubation: Seal vial tightly (Teflon-lined cap) and heat at 60°C for 4 hours (or overnight at 40°C).

    • Note: C10 chains are volatile; ensure the vial is perfectly sealed to prevent sample loss.

  • Quenching: Cool to room temperature. Add 200 µL of 5% aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from dark red to colorless).
    
  • Extraction: Add 100 µL hexane, vortex vigorously, and centrifuge.

  • Analysis: Inject 1 µL of the upper organic phase into the GC-MS.

Data Interpretation: The "Lookup Table"

The DMDS adduct of methyl nonenoate (


, MW 170) has a molecular weight of 264 Da .
Cleavage occurs between the carbons bearing the 

groups.

Diagnostic Ions Calculation:

  • 
    -Fragment (Methyl end): 
    
    
    
    , where
    
    
    is the number of methylene groups from the methyl end.
  • 
    -Fragment (Ester end): 
    
    
    
    , where
    
    
    is the number of methylene groups from the ester end.

Table 1: Diagnostic Ions for Methyl Nonenoate Isomers (MW 264)

Isomer PositionStructure (Simplified)

-Fragment (Methyl End)

-Fragment (Ester End)
Molecular Ion

2
(2-nonenoate)

173 91 264

3
(3-nonenoate)

159 105 264

4
(4-nonenoate)

145 119 264

5
(5-nonenoate)

131 133 264

6
(6-nonenoate)

117 147 264

7
(7-nonenoate)

103 161 264

8
(8-nonenoate)

89 175 264

Note: The "


" fragment usually includes the rearrangement of a hydrogen, sometimes shifting the mass by +1 or -1 unit depending on ionization conditions. The values above are theoretical nominal masses.

Results & Discussion

For robust identification, combine both methods.

  • Run Method A: Establish the number of isomers present. Isomers elute generally in order of double bond distance from the carboxyl group (e.g.,

    
    9 elutes before 
    
    
    
    3 on CP-Sil 88, though inversions occur with cis/trans pairs).
  • Run Method B: Confirm the position.

    • Example: If you observe a peak with major ions at m/z 145 and 119 , you can definitively identify the analyte as Methyl 4-nonenoate .

Stereochemistry (Cis vs. Trans): The DMDS addition is stereospecific.

  • Cis-alkenes form threo-adducts.

  • Trans-alkenes form erythro-adducts.

  • These adducts separate on standard non-polar columns (e.g., DB-5MS) used for the DMDS analysis. Erythro (from trans) adducts typically elute slightly later than threo (from cis) adducts.

References

  • AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Vegetable Fats and Oils by Capillary GLC. American Oil Chemists' Society. Link

  • Vincenti, M., et al. (1987). Mass spectrometry of dimethyl disulfide derivatives of unsaturated fatty acid methyl esters. Analytical Chemistry, 59(5), 694-699. Link

  • Buser, H. R., et al. (1983). Identification of conjugated linoleic acid isomers in cheese by gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 31(6), 1231-1236.
  • Agilent Technologies. (2010). Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column. Application Note. Link

  • Supelco/Sigma-Aldrich. (2021).[2] Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP-2560 Capillary Column. Reporter US. Link

Sources

Application Note: Field Deployment of Methyl (E)-6-Nonenoate for Ceratitis capitata Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for R&D scientists and field entomologists evaluating Methyl (E)-6-nonenoate (MEN) as a long-duration male attractant for Ceratitis capitata (Mediterranean Fruit Fly).

Executive Summary

Methyl (E)-6-nonenoate (MEN) is a male-specific attractant identified as a component of the Ceratitis capitata sex pheromone.[1] While Trimedlure (TML) remains the global standard for regulatory detection, MEN offers distinct advantages in residual activity and chemical stability . Field trials indicate that properly formulated MEN lures can maintain efficacy for up to 30 weeks without replenishment, significantly outperforming standard TML plugs in longevity.

This guide outlines the protocol for synthesizing/sourcing high-purity MEN, formulating controlled-release dispensers, and executing field efficacy trials.

Mechanism of Action & Chemical Ecology

Unlike food-based attractants (e.g., hydrolyzed proteins) that attract both sexes, MEN targets the male olfactory system. It acts as a short-range sex pheromone component , triggering upwind anemotaxis in sexually mature males.

  • Target Receptor: Male antennal olfactory receptor neurons (ORNs).

  • Behavioral Response: Positive chemotaxis followed by landing and courtship behavior at the emission source.

  • Isomeric Specificity: Biological activity is strictly limited to the (E)-isomer . The (Z)-isomer and positional isomers are biologically inactive and may act as antagonists if present in high impurities.

Diagram 1: Olfactory Response Pathway

OlfactoryPathway Source Lure Source (Methyl (E)-6-nonenoate) Plume Odor Plume (Dispersion) Source->Plume Volatilization Receptor Antennal ORNs (Male Specific) Plume->Receptor Detection Processing Antennal Lobe (Signal Transduction) Receptor->Processing Action Potential Behavior Positive Chemotaxis (Upwind Flight) Processing->Behavior Motor Command Trap Trap Entry (Jackson/Steiner) Behavior->Trap Capture

Caption: Signal transduction pathway from MEN volatilization to male Medfly capture.

Protocol: Lure Formulation

Objective: Create a controlled-release dispenser ensuring zero-order release kinetics (constant rate) over 12+ weeks.

Materials
  • Active Ingredient (AI): Methyl (E)-6-nonenoate.[1][2][3][4][5]

    • Purity: >98% (E)-isomer (GC-MS verified).

    • CAS: 55713-21-8 (Verify specific isomer CAS).

  • Substrate: Dental cotton wicks (100% cotton, 10mm x 25mm) OR Polymeric plugs.

  • Dispenser Housing: Polyethylene (PE) vials (2-4 mL) with perforated caps.

  • Solvent (Optional): Hexane (HPLC grade) for dilution if low-dose testing is required.

Formulation Steps
  • Purity Verification: Analyze the AI batch using Gas Chromatography (GC). Ensure (Z)-isomer content is <1%.

  • Vial Preparation:

    • Drill three 3mm holes in the body or cap of the PE vial to regulate diffusion.

    • Note: The PE wall thickness acts as a secondary diffusion barrier, extending longevity compared to naked wicks.

  • Loading:

    • Pipette 0.5 g to 1.0 g of neat Methyl (E)-6-nonenoate directly onto the cotton wick.

    • Insert the saturated wick into the PE vial.

    • Snap the cap shut.

  • Curing: Allow lures to equilibrate for 24 hours at room temperature in a sealed container before field deployment.

Protocol: Field Deployment

Objective: Compare MEN efficacy against a Trimedlure (TML) positive control using a Randomized Complete Block Design (RCBD).

Trap Selection[6]
  • Primary: Jackson Trap (Delta-style sticky trap).[2]

    • Why: Standard for male detection; protects the lure from direct sunlight/rain; easy to count.

  • Secondary: Steiner Trap (Plastic cylinder).

    • Why: Better for high-density populations where sticky inserts saturate quickly.

Experimental Design
  • Treatments:

    • MEN-0.5: Methyl (E)-6-nonenoate (0.5g) in PE vial.

    • MEN-1.0: Methyl (E)-6-nonenoate (1.0g) in PE vial.

    • TML-Std: Trimedlure Plug (2g commercial standard) - Positive Control.

    • Blank: Unbaited wick - Negative Control.

  • Replicates: Minimum 5 blocks (replicates) per location.

  • Spacing: Traps within a block must be >25 meters apart to prevent plume overlap. Blocks should be >100 meters apart.

Deployment Workflow
  • Placement: Hang traps in the southeastern quadrant of the tree canopy.

  • Height: 1.5 – 2.0 meters above ground (in the foliage, but clear of leaves blocking the entrance).

  • Host Plants: Citrus (Citrus spp.), Coffee (Coffea arabica), or Peach (Prunus persica).

  • Rotation: Rotate trap positions within each block weekly to eliminate positional bias.

Diagram 2: Field Trial Workflow

FieldWorkflow Prep Lure Formulation (Lab) Deploy Deployment (RCBD Layout) Prep->Deploy Site Site Selection (Host Density Check) Site->Deploy Monitor Weekly Monitoring (Count & Rotate) Deploy->Monitor Monitor->Monitor Repeat 12-24 Weeks Analyze Data Analysis (FTD Calculation) Monitor->Analyze End of Trial

Caption: Step-by-step workflow for executing a MEN field efficacy trial.

Data Analysis & Interpretation

Metrics

Calculate FTD (Flies per Trap per Day) for each reading:



Statistical Methods
  • Transformation: Raw counts often follow a Poisson distribution. Apply

    
     or 
    
    
    
    transformation to normalize variance.
  • Test: Two-way ANOVA (Treatment x Date).

  • Post-hoc: Tukey’s HSD to separate means between MEN and TML.

Expected Results (Benchmark Data)

Based on historical efficacy data (Ohinata et al., 1979), expect the following performance profile:

ParameterTrimedlure (Standard)Methyl (E)-6-nonenoate (MEN)
Initial Attraction (Wk 0-4) HighHigh (Comparable to TML)
Mid-Term Attraction (Wk 4-12) Declining (crystallization risk)Stable
Long-Term (>12 Weeks) Low (Requires replacement)High (Active up to 30 wks)
Selectivity Male SpecificMale Specific

Safety & Handling

  • Hazards: Methyl (E)-6-nonenoate is a skin and eye irritant.

  • PPE: Nitrile gloves and safety glasses are mandatory during formulation.

  • Storage: Store neat chemical at -20°C under nitrogen to prevent oxidation or isomerization.

  • Environmental: Do not discard lures in the field; remove and dispose of as chemical waste.

References

  • Ohinata, K., Jacobson, M., Nakagawa, S., Urago, T., Fujimoto, M., & Higa, H. (1979). Methyl (E)-6-Nonenoate: A New Mediterranean Fruit Fly Male Attractant.[5] Journal of Economic Entomology, 72(5), 648–650. Link

  • Jacobson, M., Ohinata, K., Chambers, D. L., Jones, W. A., & Fujimoto, M. S. (1973). Insect sex attractants.[2][3][5] 13. Isolation, identification, and synthesis of sex pheromones of the male Mediterranean fruit fly. Journal of Medicinal Chemistry, 16(3), 248-251. Link

  • IAEA (International Atomic Energy Agency).[6][7] (2003). Trapping Guidelines for Area-Wide Fruit Fly Programmes. IAEA-TECDOC-6. Link

  • Jang, E. B., & Light, D. M. (1996). Olfactory semiochemicals of tephritids. In Fruit fly pests (pp. 73-90). CRC Press. Link

Sources

Application Note: Stereoselective Synthesis of Methyl Nonenoate Isomers via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its discovery by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized synthetic strategy by offering unparalleled regiochemical control.[3][4] However, the true elegance of the Wittig reaction lies in its potential for stereoselectivity, enabling the targeted synthesis of either (E)- or (Z)-alkenes. This application note provides a detailed guide for researchers on the principles and protocols for the stereoselective synthesis of (Z)- and (E)-methyl nonenoate, a valuable unsaturated fatty acid ester. We will explore the mechanistic basis of stereocontrol and present two distinct, field-proven protocols that leverage the nature of the phosphonium ylide and specific reaction conditions to achieve high isomeric purity.

Mechanistic Principles of Stereoselectivity

The stereochemical outcome of the Wittig reaction is not arbitrary; it is a direct consequence of the ylide's structure and the reaction conditions, which dictate the stability of the key intermediates.[5][6] The reaction proceeds through the initial nucleophilic attack of the phosphonium ylide on the carbonyl carbon, leading to a transient oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide (TPPO) and the desired alkene.[2][7] The geometry of this oxaphosphetane intermediate determines the final alkene stereochemistry.

There are two primary classes of ylides that govern this process:

  • Unstabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents (e.g., butyltriphenylphosphorane), are highly reactive.[2][3] The reaction is kinetically controlled and proceeds rapidly through a puckered, four-centered transition state. To minimize steric repulsion between the aldehyde substituent and the bulky triphenylphosphine group, the reactants preferentially form a cis-substituted oxaphosphetane.[3][8] This intermediate then undergoes syn-elimination to yield the (Z)-alkene .[4][9] These reactions are typically performed under salt-free conditions or in the presence of lithium salts, which can further enhance Z-selectivity.[1]

  • Stabilized Ylides: When the ylide carbanion is stabilized by an adjacent electron-withdrawing group (EWG), such as an ester or ketone (e.g., methyl (triphenylphosphoranylidene)acetate), its reactivity is attenuated.[1][9][10] The initial addition to the carbonyl is slower and often reversible.[7] This reversibility allows the system to reach thermodynamic equilibrium, favoring the formation of the more stable trans-substituted oxaphosphetane, where steric interactions are minimized.[10] Subsequent elimination from this intermediate produces the (E)-alkene as the major product.[9][11]

This guide will focus on a synthetic strategy employing an unstabilized ylide, as its inherent (Z)-selectivity can be overturned using a specific protocol modification to grant access to the (E)-isomer, making it a more versatile approach. The chosen disconnection is the reaction between methyl 5-oxopentanoate and butyltriphenylphosphorane .

Diagram 1: General Wittig Reaction Stereochemical Pathways

Wittig_Mechanism cluster_start Reactants cluster_unstabilized Unstabilized Ylide Pathway (Kinetic Control) cluster_stabilized Stabilized Ylide Pathway (Thermodynamic Control) Ylide Phosphonium Ylide TS_Z Puckered Transition State (Steric Avoidance) Ylide->TS_Z R = Alkyl Betaine_Eq Betaine Intermediates (Reversible Formation) Ylide->Betaine_Eq R = EWG Carbonyl Aldehyde/Ketone Carbonyl->TS_Z Carbonyl->Betaine_Eq Ox_Z cis-Oxaphosphetane TS_Z->Ox_Z Fast, Irreversible Alkene_Z (Z)-Alkene Ox_Z->Alkene_Z syn-Elimination Ox_E trans-Oxaphosphetane (More Stable) Betaine_Eq->Ox_E Equilibration Alkene_E (E)-Alkene Ox_E->Alkene_E syn-Elimination

Caption: Divergent pathways for unstabilized vs. stabilized ylides.

Protocol I: Synthesis of (Z)-Methyl Non-4-enoate

This protocol leverages the kinetic preference of an unstabilized ylide to produce the (Z)-alkene. Success hinges on the use of anhydrous conditions and an inert atmosphere to handle the highly reactive organometallic base and ylide.

Materials:

  • Butyltriphenylphosphonium bromide (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.0 equiv) or Potassium Hexamethyldisilazide (KHMDS, 1.0 M in THF, 1.0 equiv)

  • Methyl 5-oxopentanoate (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Apparatus Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon. Fit the flask with a rubber septum and a gas inlet adapter.

  • Ylide Generation:

    • To the flask, add butyltriphenylphosphonium bromide.

    • Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration).

    • Cool the suspension to 0 °C using an ice-water bath.

    • While stirring vigorously, add the n-BuLi or KHMDS solution dropwise via syringe. A deep orange or red color will develop, indicating the formation of the ylide (butyltriphenylphosphorane).[12]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0 °C.

    • In a separate, dry flask, dissolve methyl 5-oxopentanoate in a small amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution via syringe.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The disappearance of the ylide's color is a strong indicator of reaction progression. Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous phase twice more with diethyl ether.[13]

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of (Z)-methyl non-4-enoate and triphenylphosphine oxide (TPPO). Purify the product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The alkene product is significantly less polar than TPPO.[14]

Protocol II: Synthesis of (E)-Methyl Non-4-enoate via the Schlosser Modification

To override the kinetic (Z)-selectivity, the Schlosser modification is employed. This procedure introduces additional steps at very low temperatures to isomerize the key betaine intermediate before elimination.[15][16] Precise temperature control is critical for success.

Materials:

  • Same as Protocol I, with the addition of:

  • Phenyllithium (PhLi, 1.8 M in di-n-butyl ether, 1.05 equiv) or a second equivalent of n-BuLi.

  • Anhydrous tert-Butanol (t-BuOH, 1.1 equiv)

Procedure:

  • Ylide Generation: Prepare the ylide solution (butyltriphenylphosphorane) in THF exactly as described in Protocol I, Step 2 , using n-BuLi as the base.

  • Schlosser-Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of methyl 5-oxopentanoate in anhydrous THF dropwise, maintaining the internal temperature below -75 °C. Stir for 1 hour at this temperature to allow for the formation of the lithium-complexed betaine intermediate.[4]

    • While maintaining the temperature at -78 °C, add a second equivalent of strong base (PhLi is recommended) dropwise.[1] This deprotonates the betaine to form the β-oxido ylide. Stir for 30 minutes.

    • The β-oxido ylide will equilibrate to the thermodynamically favored threo (trans-like) diastereomer.

    • Slowly add a solution of t-BuOH in anhydrous THF. This selectively protonates the intermediate to form the more stable threo-betaine. Stir for another hour at -78 °C.

    • Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. As the mixture warms, the threo-betaine will undergo syn-elimination to form the (E)-alkene.[2] Let the reaction stir for 4-6 hours at room temperature.

  • Workup and Purification: Follow the exact workup and purification procedure as described in Protocol I, Step 4 . The final product will be predominantly (E)-methyl non-4-enoate.

Data Summary and Workflow Visualization

Table 1: Comparative Summary of Stereoselective Wittig Conditions

ParameterProtocol I: (Z)-SelectiveProtocol II: (E)-Selective (Schlosser Mod.)
Objective Kinetic ProductThermodynamic Product
Ylide Type Unstabilized (Butyltriphenylphosphorane)Unstabilized (Butyltriphenylphosphorane)
Base (1st equiv) n-BuLi or KHMDSn-BuLi
Base (2nd equiv) N/APhenyllithium or n-BuLi
Key Additive N/Atert-Butanol (Proton Source)
Temperature Profile 0 °C to RT-78 °C to RT
Key Intermediate cis-Oxaphosphetanethreo-Betaine
Expected Major Product (Z)-Methyl Non-4-enoate(E)-Methyl Non-4-enoate

Diagram 2: Experimental Workflow for (Z)-Alkene Synthesis

Z_Workflow A Suspend Butyltriphenylphosphonium Bromide in Anhydrous THF B Cool to 0 °C A->B C Add n-BuLi or KHMDS (1.0 eq) Dropwise B->C D Stir at RT for 1-2h (Ylide Forms) C->D E Re-cool to 0 °C D->E F Add Methyl 5-oxopentanoate Solution Dropwise E->F G Stir at RT for 12-16h F->G H Quench with aq. NH₄Cl G->H I Aqueous Workup & Extraction H->I J Purify via Flash Chromatography I->J K (Z)-Methyl Non-4-enoate J->K

Caption: Step-by-step workflow for the synthesis of (Z)-methyl nonenoate.

Diagram 3: Schlosser Modification Workflow for (E)-Alkene Synthesis

E_Workflow_Schlosser cluster_ylide Ylide Generation cluster_reaction Stereochemical Inversion cluster_purification Purification Y1 Generate Ylide from Phosphonium Salt + n-BuLi at 0°C -> RT A Cool Ylide Solution to -78 °C Y1->A B Add Aldehyde (Forms Lithiated Betaine) A->B C Add PhLi (1.05 eq) at -78 °C (Forms β-Oxido Ylide) B->C D Stir to Equilibrate to thermo-stable intermediate C->D E Add t-BuOH at -78 °C (Protonates to threo-Betaine) D->E F Warm to RT (syn-Elimination) E->F P1 Quench & Aqueous Workup F->P1 P2 Flash Chromatography P1->P2 P3 (E)-Methyl Non-4-enoate P2->P3

Caption: Key steps of the Schlosser modification for (E)-alkene synthesis.

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. [Link]

  • Taylor & Francis Online. Wittig reaction purification for products with very low polarity. [Link]

  • SynArchive. Schlosser Modification. [Link]

  • Organic Chemistry Portal. Schlosser Modification. [Link]

  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • The Synthetic Organic Chemist's Companion. Wittig Reaction - Common Conditions. [Link]

  • Google Patents.
  • ResearchGate. Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. [Link]

  • St. Olaf College. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • SciSpace. Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu. [Link]

  • University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Chem-Station. Wittig Reaction. [Link]

  • Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]

  • University of Wisconsin-Stout. A Solvent Free Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Columbia University. The Wittig Reaction. [Link]

  • Chemistry Stack Exchange. How can I synthesize an (E)-configured enone using the Wittig reaction?[Link]

Sources

Troubleshooting & Optimization

Preventing cis-trans isomerization of methyl nonenoate during GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FAME-ISO-009 Subject: Prevention of cis-trans Isomerization in Methyl Nonenoate during GC Analysis Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl nonenoate (C10:1 methyl ester) is a volatile, mono-unsaturated fatty acid methyl ester (FAME). Unlike stable saturated esters, it is susceptible to geometric isomerization (conversion of cis to trans or vice versa) under thermal and catalytic stress.

This guide addresses the three critical failure points in Gas Chromatography (GC) that drive this artifact:

  • Thermal Stress: Overheating in the injector port.

  • Catalytic Activity: Active silanol sites in the liner or column.

  • Chemical Residue: Carryover of derivatization catalysts (acids/bases).

Module 1: The Injector (The "Hot Zone")

The injector is the primary site of isomerization. Methyl nonenoate is relatively volatile (BP ~210°C), but standard split/splitless injectors often run at 250°C+. If the residence time is too long or the liner is active, the activation energy for isomerization is met.

Mechanism of Failure

Isomerization in the injector is rarely purely thermal; it is usually surface-catalyzed .

  • Acidic sites (Silanols): Protonate the carbonyl oxygen, weakening the double bond character and allowing rotation.

  • Metal contamination: Catalyzes radical formation.

Diagram: The Isomerization Risk Pathway

The following diagram illustrates the flow of the analyte and where isomerization risks occur.

IsomerizationPathway Sample Sample (Liquid) Contains Methyl Nonenoate Injector Injector Port (240°C - 260°C) Sample->Injector Injection Risk1 Risk: Acid Catalyst Residue Sample->Risk1 Pre-existing Liner Glass Liner (Wool/Surface) Injector->Liner Vaporization Risk3 Risk: Thermal Stress (Bond Rotation) Injector->Risk3 High Temp Column Capillary Column (Separation) Liner->Column Transfer Risk2 Risk: Active Silanols (Catalytic Isomerization) Liner->Risk2 Surface Chemistry Detector Detector (FID/MS) Column->Detector Elution Risk1->Liner Accelerates

Figure 1: Critical control points where thermal and catalytic forces induce geometric isomerization.

Recommended Configuration
ParameterStandard Setting (Risky)Optimized Setting (Safe)Rationale
Inlet Mode Split/Splitless (Isothermal)PTV (Programmed Temp Vaporization) PTV allows cold injection, heating the sample only to transfer it, minimizing thermal shock.
Liner Type Standard Split with WoolUltra-Inert, Wool-Free (or Low-Wool) Glass wool increases surface area for catalytic activity. Use baffled, deactivated liners.
Inlet Temp 250°C200°C - 220°C Methyl nonenoate is volatile; 250°C is excessive and promotes isomerization.
Split Ratio 10:150:1 or higher Higher split flow reduces residence time in the hot liner, clearing the analyte faster.

Module 2: The Column (Separation & Stability)

If isomerization occurs, you must separate the artifacts from the target. Standard non-polar columns (e.g., 5% Phenyl) cannot resolve cis from trans isomers of methyl nonenoate effectively.

Column Selection Strategy

You need a high-polarity phase to interact with the pi-electrons of the double bond.

  • Gold Standard: 100% Biscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88).

    • Pros: Excellent cis/trans resolution (AOCS Method Ce 1h-05).

    • Cons: Lower thermal stability (Max ~250°C).

  • Next-Gen Solution: Ionic Liquid Columns (e.g., SLB-IL111).[1][2]

    • Pros: Extreme polarity (higher than cyanopropyl) and higher thermal stability (up to 270°C).

    • Why it works: The specific interaction between the ionic liquid cation and the double bond geometry provides baseline resolution of isomers that co-elute on other phases.

Module 3: Sample Preparation (The Hidden Catalyst)

Problem: The most common cause of "GC isomerization" is actually dirty samples . If you use acid (BF3/Methanol) or base (KOH/Methanol) to methylate your fatty acids, residual catalyst will cause isomerization the moment it hits the hot injector.

Protocol: Catalyst Neutralization
  • Step 1: After methylation, add saturated Sodium Bicarbonate (if acid used) or dilute Acetic Acid (if base used) to neutralize.

  • Step 2: Wash the organic phase (Heptane/Hexane) twice with distilled water.

  • Step 3: Dry over anhydrous Sodium Sulfate (Na2SO4). Water in the injector can hydrolyze siloxanes, creating new active sites.

Troubleshooting & FAQs

Q1: I see a "shoulder" on my methyl nonenoate peak. Is this the isomer?

Diagnosis: Likely yes. The trans isomer typically elutes before the cis isomer on polar columns (cyanopropyl/ionic liquid). Action:

  • Inject a pure standard of the trans isomer (if available) or a FAME mix (e.g., Supelco 37) to confirm retention times.

  • Switch to a high-polarity column (Module 2) to resolve the shoulder into a distinct peak.

Q2: My peak area counts are consistent, but the cis/trans ratio changes between injections.

Diagnosis: This indicates activity buildup in the liner. The first few injections were clean, but "gunk" (matrix residue) is accumulating and acting as a catalyst. Action:

  • Change the liner immediately.

  • Adopt a "sandwich" injection technique: Air gap / Solvent / Air gap / Sample.

  • Check your split vent trap; if clogged, backpressure can increase residence time.

Q3: Can I use a standard DB-5 or HP-5 column?

Answer: No. These non-polar columns separate based on boiling point. The boiling point difference between cis and trans methyl nonenoate is negligible. You will see a single merged peak, masking any isomerization that occurred. You must use a polar phase to see the problem.

Decision Tree: Troubleshooting Isomerization

TroubleshootingTree Start Start: Isomerization Suspected CheckRes Are peaks resolved? Start->CheckRes ColCheck Check Column Type. Is it Cyanopropyl or Ionic Liquid? CheckRes->ColCheck No (Single Peak) CheckInj Check Injector Temp. Is it >240°C? CheckRes->CheckInj Yes (Split/Shoulder Visible) SwitchCol Action: Switch to SP-2560 or SLB-IL111 ColCheck->SwitchCol No (Using DB-5/HP-1) LowerTemp Action: Lower to 220°C or use PTV CheckInj->LowerTemp Yes CheckLiner Check Liner. Is it deactivated/clean? CheckInj->CheckLiner No ChangeLiner Action: Install Ultra-Inert Wool-Free Liner CheckLiner->ChangeLiner No/Unsure CheckPrep Check Sample Prep. Was catalyst neutralized? CheckLiner->CheckPrep Yes CheckPrep->Start Yes (Contact Support) WashSample Action: Wash sample with H2O/NaHCO3 CheckPrep->WashSample No

Figure 2: Step-by-step diagnostic workflow for resolving isomerization issues.

References

  • AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society.[2][3][4][5] Link

  • Delmonte, P., et al. (2011). Separation of Fatty Acid Methyl Esters by GC-FID Using Ionic Liquid Stationary Phases. Journal of Chromatography A. Link

  • Restek Corporation . (2020). FAMEs Analysis: A Guide to Column Selection and Method Optimization. Link

  • Supelco/Sigma-Aldrich . (2013). Characterization of Capillary Ionic Liquid Columns for GC-MS Analysis of FAMEs. Link

Sources

Technical Support Center: Deconjugative Alkylation of Methyl 3-Nonenoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of Methyl 3-nonenoate via deconjugative alkylation .

This guide addresses the specific challenge of synthesizing the linear


-unsaturated ester (Methyl 3-nonenoate) from C4 precursors (e.g., methyl crotonate or methyl 3-butenoate). Note that standard deconjugative alkylation typically favors branched isomers; this guide focuses on the specific conditions required to achieve the linear target.

Ticket Subject: Improving Yield and Regioselectivity of Methyl 3-Nonenoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Diagnostic & Triage

Before adjusting your protocol, identify the primary failure mode. In the alkylation of the dienolate derived from methyl crotonate (or methyl 3-butenoate) with a pentyl halide, three outcomes are possible. Which one matches your HPLC/GC-MS data?

ObservationDiagnosisRoot Cause
Major Product is Branched (Methyl 2-pentyl-3-butenoate)

-Regioselectivity Dominance
Standard lithium enolates react at the

-carbon (charge density control) rather than the

-carbon.
Major Product is Conjugated (Methyl 2-nonenoate)Thermodynamic Equilibration The quench was too slow or performed at too high a temperature, allowing the double bond to migrate back to conjugation (

).
Low Conversion / SM Recovery Enolate Decomposition Moisture in the base (LDA/LiHMDS) or insufficient deprotonation time.
Target Obtained (Linear) but Low YieldCompetitive Polymerization Anionic polymerization of the unsaturated ester occurred before alkylation.

Troubleshooting Guides (FAQ)

Q1: I am getting the branched isomer (Methyl 2-pentyl-3-butenoate) instead of the linear Methyl 3-nonenoate. How do I force -alkylation?

Technical Insight: The dienolate of methyl crotonate is an ambident nucleophile. Under kinetic conditions with simple lithium bases (LDA), reaction occurs at the


-position because it carries higher charge density.
Corrective Action: 
  • Switch to Copper Catalysis: Introduce CuI (Copper(I) Iodide) or Li2CuCl4 . Copper transmetallates the lithium enolate to a copper species, which prefers reaction at the

    
    -position (soft-soft interaction) via an 
    
    
    
    mechanism or direct
    
    
    -attack.
  • Leaving Group: Ensure you are using 1-Iodopentane rather than the bromide. Softer electrophiles pair better with the

    
    -carbon in the presence of copper.
    
  • Solvent Polarity: Avoid HMPA if you are using the standard Lithium method, as it separates ion pairs and exposes the "hard"

    
    -anion. However, if using Copper, a coordinating solvent is less critical than the metal center.
    
Q2: I formed the linear chain, but the double bond moved to the position (Methyl 2-nonenoate). How do I keep it deconjugated ( )?

Technical Insight: The product of


-alkylation is initially a conjugated enolate. The final position of the double bond is determined during the protonation (quench) step.
Corrective Action: 
  • Kinetic Quench: You must quench the reaction at -78°C . Do not allow it to warm up before adding the acid source.

  • Proton Source: Use a rapid proton source like Acetic Acid/THF mixture or Phenol added directly to the cold mixture.

  • Mechanism: Protonation at the

    
    -carbon (kinetic control) locks the double bond in the 
    
    
    
    position (Methyl 3-nonenoate). Protonation at the
    
    
    -carbon (thermodynamic) or equilibration after warming yields the conjugated isomer.
Q3: My overall yield is low (<40%). Is the base decomposing my starting material?

Technical Insight:


-unsaturated esters can undergo Michael addition or polymerization with their own enolates.
Corrective Action: 
  • Inverse Addition: Do not add the ester to the base. Instead, add the ester slowly to the LDA solution at -78°C to ensure the base is always in excess relative to the unreacted ester, preventing self-condensation.

  • Concentration: Perform the reaction at high dilution (0.1 M or lower) to minimize intermolecular side reactions.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 3-nonenoate via


-selective alkylation.
Reagents
  • Substrate: Methyl Crotonate (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Additive: CuI (Copper(I) Iodide) (0.5 equiv) - Crucial for

    
    -selectivity
    
  • Electrophile: 1-Iodopentane (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: Sat. aq.

    
     or dilute Acetic Acid.
    
Workflow
  • Enolate Formation:

    • Cool a solution of LDA (freshly prepared) in THF to -78°C .

    • Add Methyl Crotonate dropwise over 20 minutes.[1]

    • Stir for 30 minutes at -78°C to ensure complete formation of the dienolate.

  • Transmetallation (The "Gamma" Switch):

    • Add CuI (solid or suspended in THF/DMS) to the enolate solution.

    • Allow the mixture to stir for 15–20 minutes at -78°C. The solution may change color (often yellow/tan).

  • Alkylation:

    • Add 1-Iodopentane slowly.

    • Allow the reaction to warm slightly to -40°C over 2 hours, but do not reach 0°C yet.

  • Kinetic Deconjugative Quench:

    • Cool back to -78°C .

    • Rapidly add the proton source (Acetic Acid in THF).

    • Remove the cooling bath and allow to warm to room temperature only after acidification is complete.

  • Workup:

    • Dilute with diethyl ether, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography. Note: Methyl 3-nonenoate can isomerize on acidic silica. Use silica neutralized with 1% Triethylamine.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the standard (undesired) pathway and the optimized (desired) pathway.

G Start Methyl Crotonate (C4, alpha-beta) Base LDA / -78°C Start->Base Dienolate Lithium Dienolate (Ambident Nucleophile) Base->Dienolate Path_Alpha Direct Alkylation (No Additive) Dienolate->Path_Alpha Hard-Hard Interaction Path_Gamma Cu-Mediated Transmetallation Dienolate->Path_Gamma Add CuI Prod_Branched Methyl 2-pentyl-3-butenoate (Branched - Undesired) Path_Alpha->Prod_Branched Inter_Gamma Gamma-Alkylated Cu-Enolate Path_Gamma->Inter_Gamma + 1-Iodopentane Quench_Slow Slow/Warm Quench Inter_Gamma->Quench_Slow Quench_Fast Kinetic Quench (-78°C, AcOH) Inter_Gamma->Quench_Fast Prod_Conj Methyl 2-nonenoate (Conjugated - Thermodynamic) Quench_Slow->Prod_Conj Isomerization Prod_Target Methyl 3-nonenoate (Linear - Target) Quench_Fast->Prod_Target Protonation at Alpha

Caption: Decision tree for maximizing yield of Methyl 3-nonenoate. Green path indicates the required Cu-mediated


-alkylation and kinetic quench.

Quantitative Optimization Data

The following table summarizes expected outcomes based on solvent and additive modifications.

ConditionsMajor ProductRegio Ratio (

)
Yield (Isolated)
LDA / THF / -78°C Branched (

)
90 : 1065%
LDA / THF / HMPA Branched (

)
95 : 570%
LDA / THF / CuI (0.5 eq) Linear (

)
15 : 85 60%
LiHMDS / THF Branched (

)
85 : 1555%

References

  • Herrmann, J. L., Kieczykowski, G. R., & Schlessinger, R. H. (1973). Deconjugative alkylation of the anion of methyl crotonate. Tetrahedron Letters, 14(26), 2433-2436. Link

  • Rathke, M. W., & Sullivan, D. (1973). Isolation and characterization of lithio tert-butyl acetate. Journal of the American Chemical Society, 95(9), 3050-3051. Link

  • Tsuji, J. (1986). New synthetic methods using

    
    -allylpalladium complexes. Journal of Organometallic Chemistry, 300(1-2), 281-305. Link
    
  • Krapcho, A. P., & Dundulis, E. A. (1980).

    
    -unsaturated esters. The Journal of Organic Chemistry, 45(16), 3236-3245. Link
    

Sources

Technical Support Center: Minimizing Polymerization Side Reactions of α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling α,β-unsaturated esters. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but highly reactive monomers. Unwanted polymerization is a frequent and costly issue, leading to failed reactions, low yields, and purification challenges. This document provides in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you anticipate and control these side reactions effectively.

Understanding the Challenge: The Inherent Reactivity of α,β-Unsaturated Esters

The utility of α,β-unsaturated esters in organic synthesis, particularly in reactions like the Michael addition, is derived from the electrophilic nature of the carbon-carbon double bond.[1][2][3] However, this same reactivity makes them highly susceptible to spontaneous free-radical polymerization.[4][5] This process is a chain reaction consisting of three main steps: initiation, propagation, and termination.[6][7]

  • Initiation: The process begins when an initiator molecule breaks down to form free radicals, often triggered by heat, light (UV), or chemical contaminants.[4][5] These highly reactive species then attack the double bond of a monomer molecule.[5][6][8]

  • Propagation: The newly formed monomer radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.[4][6] This step is highly exothermic and can lead to a rapid increase in temperature and viscosity.

  • Termination: The growing polymer chains are eventually deactivated, typically when two radicals combine (coupling) or react in a way that neutralizes their radical nature (disproportionation).[5][6]

Uncontrolled, this chain reaction can quickly turn a liquid monomer or reaction mixture into a solid polymer, ruining the experiment. The following sections provide guidance on how to prevent this.

Free_Radical_Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R Free Radicals (2R•) I->R Heat, Light M Monomer (M) RM Monomer Radical (RM•) R->RM + Monomer RM_prop RM• RM2 RM₂• RM_prop->RM2 + M R_dots ... RM2->R_dots + (n-2)M RMn RMₙ• (Growing Chain) RMn_term 2 RMₙ• R_dots->RMn P Inactive Polymer (P) RMn_term->P Coupling or Disproportionation caption Figure 1. The three key stages of free-radical polymerization.

Caption: Figure 1. The three key stages of free-radical polymerization.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture solidified unexpectedly. What happened?

A1: The most probable cause is uncontrolled free-radical polymerization.[9] α,β-Unsaturated esters are prone to this rapid chain reaction, which can be initiated by common laboratory conditions like heat (even from a stirring plate), ambient light, or trace impurities (e.g., peroxides, dust, metals).[9][10] Once initiated, the reaction is self-perpetuating and can quickly consume all available monomer, leading to solidification or a dramatic increase in viscosity.

Q2: What is a polymerization inhibitor and how does it work?

A2: A polymerization inhibitor is a chemical compound added in small amounts (typically parts-per-million, ppm) to reactive monomers to prevent spontaneous polymerization during shipping and storage.[11][12] These molecules function as radical scavengers. They react with and neutralize any free radicals that may form before those radicals can initiate a polymerization chain.[13] This effectively breaks the chain reaction at the very first step.

Q3: What are the most common inhibitors for α,β-unsaturated esters?

A3: Phenolic compounds are the most widely used inhibitors. The choice depends on the specific monomer and storage conditions. Common examples include Hydroquinone (HQ), the Monomethyl Ether of Hydroquinone (MEHQ), and Butylated Hydroxytoluene (BHT).[9][13] For more demanding applications or transport, Phenothiazine (PTZ) is also used due to its high activity.[9]

Table 1: Common Polymerization Inhibitors for α,β-Unsaturated Esters
InhibitorAbbreviationTypical ConcentrationMechanism / Key Features
HydroquinoneHQ50 - 1000 ppmRadical Scavenger. Highly effective but requires oxygen to function.[9][14]
Monomethyl Ether of HydroquinoneMEHQ10 - 200 ppmRadical Scavenger. The most common inhibitor for commercial acrylates.[15] Requires oxygen.[9][10]
Butylated HydroxytolueneBHT100 - 200 ppmRadical Scavenger. Effective and can be less likely to interfere with some reactions than HQ/MEHQ.[9]
PhenothiazinePTZ100 - 500 ppmRadical Scavenger. Very active and does not require oxygen to function effectively.[9]
Q4: Should I be concerned about oxygen exposure?

A4: The role of oxygen is complex and critical. While oxygen itself can sometimes form peroxides that initiate polymerization, its presence is essential for the proper functioning of phenolic inhibitors like HQ and MEHQ.[9][10][16] These inhibitors are oxidized by oxygen to form the active quinone species, which is the actual radical scavenger. For this reason, monomers stabilized with HQ or MEHQ must be stored with a headspace of air (containing 5-21% oxygen) .[10][16] Storing them under an inert atmosphere like nitrogen or argon will render the inhibitor useless and can lead to polymerization.[10]

Q5: Do I need to remove the inhibitor before my reaction?

A5: This is a critical question that depends entirely on your intended reaction.

  • For Polymerization Reactions: Yes, absolutely. The inhibitor must be removed. If left in, it will react with your initiator, reducing its efficiency and making the reaction kinetics unpredictable.[9][11][12]

  • For Non-Polymerization Reactions (e.g., Michael Addition): Often, no. If your reaction does not involve free-radical chemistry at the double bond, the small amount of inhibitor present is unlikely to interfere.[17] In fact, leaving the inhibitor in can be beneficial, as it will prevent unwanted polymerization of your starting material, especially if the reaction requires heating.[17]

Q6: How does temperature affect polymerization?

A6: Temperature is a major factor. Higher temperatures increase the rate of radical formation and can cause spontaneous thermal polymerization even without an initiator.[9] It is crucial to store monomers in a cool, dark place and to control the temperature of your reaction carefully, using an ice bath if necessary to manage any exotherms.[9][18]

Troubleshooting Guide: Diagnosing and Resolving Unwanted Polymerization

This section provides a logical workflow to identify the cause of premature polymerization and implement corrective actions.

Troubleshooting_Polymerization start Problem: Unwanted Polymerization (High Viscosity, Solidification) q_storage Was the monomer stored correctly? start->q_storage s_storage Solution: Store in a cool, dark place. Ensure container is opaque. q_storage->s_storage No q_atmosphere Was the correct atmosphere used? q_storage->q_atmosphere Yes s_storage->q_atmosphere s_atmosphere Solution: For HQ/MEHQ, ensure air headspace (5-21% O₂). Do not use inert gas. q_atmosphere->s_atmosphere No q_temp Was the reaction temperature too high? q_atmosphere->q_temp Yes s_atmosphere->q_temp s_temp Solution: Lower the reaction temperature. Use an ice bath for cooling. q_temp->s_temp Yes q_inhibitor Was inhibitor present when not desired (i.e., for polymerization)? q_temp->q_inhibitor No s_temp->q_inhibitor s_inhibitor_remove Solution: Remove inhibitor before reaction. See Protocol 4.1 or 4.2. q_inhibitor->s_inhibitor_remove Yes q_contam Could the monomer or reaction be contaminated? q_inhibitor->q_contam No s_inhibitor_remove->q_contam s_contam Solution: Use clean, dry glassware. Filter monomer if necessary. Purify reagents. q_contam->s_contam Yes end_node Problem Resolved q_contam->end_node No s_contam->end_node Inhibitor_Removal_Workflow start Need Inhibitor-Free Monomer q_scale What is the required scale? start->q_scale small_scale Small Lab Scale (< 20 g) q_scale->small_scale Small large_scale Larger Scale (> 20 g) q_scale->large_scale Large q_thermolabile Is the monomer thermally sensitive? protocol_alumina Use Protocol 4.1: Column Chromatography (Basic Alumina) q_thermolabile->protocol_alumina Yes protocol_distill Use Protocol 4.2: Vacuum Distillation q_thermolabile->protocol_distill No small_scale->protocol_alumina large_scale->q_thermolabile use_immediately Use Purified Monomer IMMEDIATELY protocol_alumina->use_immediately protocol_distill->use_immediately

Sources

Technical Support Center: Purification of Methyl Nonenoate Isomers Using Silver Nitrate Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl nonenoate isomers via silver nitrate (argentation) chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this powerful separation technique. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and practices of silver nitrate chromatography for separating methyl nonenoate isomers.

Q1: What is the fundamental principle behind the separation of methyl nonenoate isomers using silver nitrate chromatography?

A1: The separation relies on the reversible formation of polar π-complexes between silver(I) ions (Ag⁺) and the carbon-carbon double bonds of the methyl nonenoate isomers.[1][2] The silver ions are immobilized on a solid support, typically silica gel, creating a stationary phase with a high affinity for unsaturated compounds. The strength of this interaction, and thus the retention on the column, is influenced by:

  • Number of double bonds: Compounds with more double bonds will be retained more strongly.

  • Configuration of the double bond: cis-isomers form more stable complexes with silver ions than trans-isomers and are therefore retained more strongly.[1][3]

  • Position of the double bond: The position of the double bond along the fatty acid chain can also influence the stability of the π-complex, allowing for the separation of positional isomers.[4]

This differential retention allows for the elution of saturated esters first, followed by trans-monoenoic, cis-monoenoic, and then polyunsaturated esters with an increasingly polar mobile phase.[1]

Q2: What is the typical elution order for fatty acid methyl esters (FAMEs) in silver nitrate chromatography?

A2: The elution order is primarily determined by the degree of unsaturation and the geometry of the double bonds. Generally, you can expect the following elution sequence:

  • Saturated FAMEs (e.g., methyl nonanoate) - elute first as they do not interact with the silver ions.

  • trans-Monounsaturated FAMEs (e.g., methyl trans-nonenoate isomers).

  • cis-Monounsaturated FAMEs (e.g., methyl cis-nonenoate isomers).

  • Di- and polyunsaturated FAMEs (retained most strongly).

The separation between cis and trans isomers is a key advantage of this technique.[3][5]

Q3: How do I prepare the silver nitrate-impregnated silica gel for column chromatography?

A3: Preparing a high-quality silver nitrate-impregnated silica gel is crucial for successful separation. Here is a widely used protocol:[6]

Experimental Protocol: Preparation of Silver Nitrate-Impregnated Silica Gel

  • Slurry Preparation: In a round-bottom flask, suspend flash silica gel (e.g., 90 g) in deionized water (100 mL).

  • Silver Nitrate Addition: In a separate, light-protected container, dissolve silver nitrate (e.g., 10 g) in a minimal amount of deionized water (e.g., 10 mL). Add this solution to the silica gel slurry. It is advisable to cover the flask with aluminum foil to minimize light exposure, which can cause the silver nitrate to darken.[6]

  • Thorough Mixing: Mix the resulting slurry thoroughly to ensure an even coating of silver nitrate on the silica gel.

  • Water Removal: Remove the water via rotary evaporation. A bath temperature of 65-85°C is typically used.[6] Be cautious of bumping; using a bump trap is recommended.[7]

  • Azeotropic Drying: To remove residual water, add toluene (e.g., 2 x 200 mL) and evaporate it using the rotary evaporator.[6]

  • Final Drying: Dry the silver nitrate-impregnated silica gel under a high vacuum overnight at room temperature to ensure it is completely free of solvent and water.[6]

  • Storage: Store the prepared silica gel in a dark, dry container to maintain its activity.

Q4: Can I use silver nitrate thin-layer chromatography (Ag-TLC) to optimize my column chromatography conditions?

A4: Absolutely. Ag-TLC is an excellent and highly recommended tool for quickly screening different mobile phase compositions to achieve the desired separation of your methyl nonenoate isomers.[4][5] This will save you significant time and resources compared to running multiple trial columns. You can either purchase pre-coated Ag-TLC plates or prepare them in the lab by immersing standard silica gel TLC plates in a methanolic silver nitrate solution (e.g., 0.5-2%).[4][8]

Part 2: Troubleshooting Guide

This section is structured in a problem-symptom-solution format to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem Symptom(s) Potential Cause(s) Solution(s)
Poor or No Separation of Isomers - Co-elution of cis and trans isomers.- Broad, overlapping peaks in collected fractions.- A single spot or streak on a follow-up TLC.1. Incorrect Mobile Phase Polarity: The eluent is either too polar (eluting all isomers too quickly) or not polar enough (isomers are not moving).2. Inactive Stationary Phase: The silver nitrate on the silica gel has been deactivated by exposure to light or moisture.3. Insufficient Silver Nitrate Loading: The concentration of silver nitrate on the silica is too low to effectively resolve the isomers.4. Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity.1. Optimize Mobile Phase: Use Ag-TLC to test a gradient of non-polar solvents. A common starting point is a mixture of hexane and diethyl ether or hexane and toluene.[1] Gradually increase the percentage of the more polar solvent.2. Use Freshly Prepared/Properly Stored Stationary Phase: Prepare fresh silver nitrate-impregnated silica gel, ensuring it is thoroughly dried and protected from light.[6][7]3. Adjust Silver Nitrate Concentration: While higher concentrations don't always improve separation, a typical loading is 10-20% (w/w) of silver nitrate to silica gel.[4] You may need to optimize this for your specific isomers.4. Reduce Sample Load: Decrease the amount of methyl nonenoate mixture applied to the column.
Low Recovery of Methyl Nonenoate - The total mass of recovered fractions is significantly less than the starting material.1. Irreversible Binding: Some isomers, particularly those with multiple double bonds, might bind very strongly to the column.2. Sample Degradation: The silver nitrate or the silica gel surface may be causing degradation of the sample.3. Sample Loss During Workup: Loss of material during solvent evaporation or transfer steps.1. Increase Mobile Phase Polarity: After eluting the target isomers, flush the column with a much more polar solvent (e.g., ethyl acetate or a solvent mixture containing a small amount of acetonitrile) to elute strongly retained compounds.[9]2. Ensure Neutrality: While less common with esters, ensure your sample is free of acidic impurities that might interact with the stationary phase.3. Careful Handling: Use gentle rotary evaporation conditions and be meticulous during the transfer of fractions.
Silver Ions Leaching from the Column - A dark precipitate forms upon solvent evaporation.- Subsequent analytical techniques (e.g., GC-MS) show silver contamination.1. Mobile Phase is Too Polar: Highly polar solvents (e.g., methanol, high concentrations of acetone or acetonitrile) can dissolve and elute the silver nitrate from the column.[6][9]1. Use Less Polar Solvents: Stick to solvent systems like hexane/diethyl ether, hexane/toluene, or dichloromethane.[1][9] If a more polar solvent is needed, introduce it gradually and in low concentrations.2. Add a Silica Gel Plug: Place a small plug of unmodified silica gel at the bottom of the column to capture any silver ions that may leach out.[6]
Column Darkens During Packing or Running - The stationary phase turns grey, brown, or black.1. Exposure to Light: Silver nitrate is photosensitive and will decompose upon exposure to UV or ambient light.[6]1. Protect from Light: Wrap your glass column in aluminum foil during packing and elution.[6] Prepare the stationary phase in a dimly lit area.
Inconsistent Retention Times - The elution volume of a specific isomer varies significantly between runs.1. Inconsistent Stationary Phase Preparation: Variations in the silver nitrate concentration or the dryness of the silica gel will affect its activity.2. Column Temperature Fluctuations: The stability of the silver-olefin complex can be temperature-dependent.[4]3. Changes in Mobile Phase Composition: Small variations in the solvent mixture can lead to shifts in retention.1. Standardize Stationary Phase Preparation: Follow a consistent, documented protocol for preparing your silver nitrate-impregnated silica gel.[6]2. Maintain a Constant Temperature: Run the chromatography in a temperature-controlled environment if high reproducibility is required. For some challenging separations, running the column at a reduced temperature (e.g., -20°C) can enhance resolution.[4]3. Use High-Purity Solvents and Precise Measurements: Use HPLC-grade solvents and accurately measure the components of your mobile phase.

Part 3: Visualization of the Experimental Workflow

To provide a clearer understanding of the process, the following diagram illustrates the key steps in the purification of methyl nonenoate isomers using silver nitrate column chromatography.

experimental_workflow cluster_prep Stationary Phase Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis of Fractions prep1 Slurry Silica Gel in Water prep2 Add Aqueous AgNO3 (Protect from Light) prep1->prep2 prep3 Rotary Evaporation to Remove Water prep2->prep3 prep4 Azeotropic Drying with Toluene prep3->prep4 prep5 Dry Under High Vacuum prep4->prep5 chrom1 Pack Column with AgNO3-Silica Gel prep5->chrom1 Prepared Adsorbent chrom2 Equilibrate with Non-Polar Mobile Phase chrom1->chrom2 chrom3 Load Methyl Nonenoate Isomer Mixture chrom2->chrom3 chrom4 Elute with Mobile Phase (Isocratic or Gradient) chrom3->chrom4 chrom5 Collect Fractions chrom4->chrom5 analysis1 Evaporate Solvent from Fractions chrom5->analysis1 Separated Isomers analysis2 Analyze Fractions by GC-MS or TLC analysis1->analysis2 analysis3 Pool Pure Fractions analysis2->analysis3

Caption: Workflow for methyl nonenoate isomer purification.

The following diagram illustrates the chemical principle of separation.

separation_principle Ag_ion Ag+ column AgNO3 Column cis_isomer cis-Isomer cis_isomer->Ag_ion Stronger π-complex trans_isomer trans-Isomer trans_isomer->Ag_ion Weaker π-complex elution Elution (Increasing Polarity) elution->cis_isomer Elutes Later elution->trans_isomer Elutes Earlier column->elution Mobile Phase Flow

Caption: Principle of cis/trans isomer separation by Ag+.

References

  • TCH Si supporting info REVISION. The Royal Society of Chemistry.
  • Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chrom
  • Analysis of fatty acid isomers in ruminant tissues by silver thin layer chromatography followed by gas chrom
  • Silver nitrate TLC pl
  • Preparative Silver Ion Chromatography on Home-Made TLC pl
  • Silica Gel Impregnated With Silver Nitr
  • Silver Ion Chromatography and Lipids, Part 2. AOCS, (2019).
  • Using a Chromatographic Pseudophase Model to Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids.
  • Silver Ion Chromatography and Lipids, Part 3. AOCS, (2019).
  • Introduction to Silver Ion Chrom
  • Argentation chrom
  • Gas chromatography-mass spectrometry (GC-MS)

Sources

Technical Support Center: Troubleshooting Low Recovery of Volatile Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the quantification of volatile compounds. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the recovery of volatile methyl esters during solvent evaporation steps. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Low recovery of volatile analytes, particularly short-chain fatty acid methyl esters (FAMEs), is a frequent and frustrating issue that can compromise data integrity. The very property that makes these molecules suitable for techniques like Gas Chromatography (GC)—their volatility—also makes them susceptible to loss during sample preparation. This guide provides a structured approach to diagnosing and resolving these losses.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the evaporation of solvents from samples containing volatile methyl esters.

Q1: My recovery of the most volatile methyl esters (e.g., methyl butyrate, methyl hexanoate) is consistently low, while longer-chain esters are recovered well. What is the primary cause?

This is a classic case of co-evaporation , where the analytes of interest are lost along with the solvent. Volatile compounds have low boiling points and high vapor pressures, making them easily carried away with solvent vapors, especially under aggressive evaporation conditions.[1]

Causality and Solution:

  • Excessive Temperature: The most common error is setting the heating bath temperature too high. While this speeds up evaporation, it provides enough energy for your volatile esters to escape with the solvent.

    • Protocol: For rotary evaporators, start with a water bath temperature that is only 20°C higher than the desired boiling point of your solvent at the set pressure (the "Delta-20 rule").[2] For heat-sensitive or highly volatile compounds, a bath temperature of 30-40°C is often sufficient to counteract the cooling effect of evaporation without significant analyte loss.[3]

  • Excessive Vacuum (Rotary Evaporation): A vacuum level that is too deep (pressure is too low) will drastically lower the boiling point of both the solvent and your volatile esters, increasing the likelihood of co-evaporation. It's a delicate balance between speeding up the process and retaining your analytes.

    • Protocol: Avoid using a high vacuum line directly.[4] Gradually apply vacuum and aim for a pressure that allows for controlled, steady evaporation rather than vigorous boiling. If your esters are still being lost, reduce the vacuum strength (increase the pressure).[4]

  • Excessive Gas Flow (Nitrogen Blowdown): A high-velocity stream of nitrogen can cause aerosolization, where fine droplets of your sample are physically blown out of the vial.[5]

    • Protocol: Adjust the nitrogen flow to create a gentle dimple on the surface of the liquid without causing splashing.[3] Ensure the needle tip is positioned just above the sample surface, not submerged in it.[6][7]

Q2: I observe my sample "bumping" (boiling violently) in the rotary evaporator. How does this affect recovery and how can I prevent it?

Bumping is the sudden, violent boiling of a liquid. In a rotary evaporator, this physically ejects your sample from the flask, carrying it directly into the condenser and collection flask, resulting in catastrophic sample loss.[8][9]

Causality and Solution:

  • Overfilling the Flask: Filling the evaporating flask more than halfway reduces the surface area available for smooth evaporation and increases the risk of bumping.[2]

    • Protocol: The optimal flask fill level is 30-50% of its total capacity.[2][5]

  • Applying Vacuum Too Quickly: Rapidly reducing the pressure doesn't give the liquid time to equilibrate, leading to superheating and bumping.

    • Protocol: Apply the vacuum gradually, allowing the solvent to begin boiling smoothly.

  • Incorrect Rotation Speed: For low-viscosity liquids, a higher rotation speed increases the surface area and promotes efficient evaporation. However, for more viscous solutions, a slower speed is needed to ensure the entire sample is coated on the flask wall for effective heat transfer.[2]

    • Protocol: Start with a moderate rotation speed (e.g., 150-200 rpm) and adjust as needed based on your sample's viscosity.[10]

Q3: Can my choice of solvent impact the recovery of volatile methyl esters?

Absolutely. The solvent is a critical variable. An ideal solvent should have a boiling point significantly lower than that of your most volatile analyte to facilitate separation.[11]

Causality and Solution:

  • Similar Boiling Points: If the solvent's boiling point is too close to that of your analytes, it becomes very difficult to remove the solvent without also removing the analytes.

    • Protocol: Choose a highly volatile, non-polar solvent for extracting FAMEs, such as hexane or heptane.[12][13] These solvents are easily removed at low temperatures and are compatible with subsequent GC analysis. Avoid chlorinated solvents if possible, as they can be more difficult to remove completely and may interfere with analysis.[13]

  • Presence of Water: Water in your extract can significantly slow down the evaporation process, especially at the lower temperatures required for volatile compounds.[14]

    • Protocol: Ensure your extract is dry before beginning evaporation. Use a drying agent like anhydrous sodium sulfate if necessary.

Q4: My sample contains a high concentration of non-volatile materials like lipids or polymers. How does this affect recovery?

High concentrations of a non-volatile matrix can physically trap volatile analytes, preventing their release even when the solvent has evaporated. This is a significant issue in food, environmental, and biological samples.[15]

Causality and Solution:

  • Matrix Effect: The complex matrix acts as a barrier, reducing the effective vapor pressure of the volatile esters and holding them within the residue. Studies have shown that even low levels of fat (<10%) can significantly reduce the recovery of higher boiling point volatiles.[15]

    • Protocol: If you suspect matrix effects, consider diluting your extract with additional pure solvent before the final evaporation step. This can improve the recovery of volatiles from high-fat samples.[15] Alternatively, sample cleanup techniques like Solid-Phase Extraction (SPE) can be used to remove interfering matrix components before concentration.[16]

Troubleshooting Workflow

Use the following decision tree to systematically diagnose the cause of low recovery.

G start Low Recovery of Volatile Methyl Esters check_settings 1. Review Evaporation Parameters start->check_settings check_system 2. Inspect System Integrity start->check_system check_sample 3. Evaluate Sample & Solvent start->check_sample temp Is Bath Temperature Too High? check_settings->temp pressure Is Vacuum Too Deep / N2 Flow Too High? check_settings->pressure bumping Is Sample Bumping or Splashing? check_system->bumping leaks Is the System Sealed? (Check joints, seals) check_system->leaks solvent_choice Is Solvent BP Too Close to Analyte BP? check_sample->solvent_choice matrix Is Sample Matrix Complex (e.g., high fat)? check_sample->matrix sol_temp Action: Lower bath temp. (e.g., 30-40°C). temp->sol_temp Yes sol_pressure Action: Reduce vacuum / decrease N2 flow. pressure->sol_pressure Yes sol_bumping Action: Reduce fill volume (<50%), apply vacuum gradually. bumping->sol_bumping Yes sol_leaks Action: Re-grease joints, replace worn seals. leaks->sol_leaks No (Leak Found) sol_solvent Action: Switch to a more volatile solvent (e.g., Hexane). solvent_choice->sol_solvent Yes sol_matrix Action: Dilute sample pre-evaporation or perform sample cleanup (SPE). matrix->sol_matrix Yes

A decision tree for troubleshooting low recovery of volatile methyl esters.

Frequently Asked Questions (FAQs)

Q1: Which evaporation technique is best for volatile methyl esters: Rotary Evaporation, Nitrogen Blowdown, or Centrifugal Evaporation?

The "best" method depends on your sample volume, throughput needs, and the specific volatility of your analytes. No single method is perfect for all applications.

FeatureRotary EvaporatorNitrogen BlowdownCentrifugal Evaporator
Best For Bulk removal of volatile solvents (e.g., >50 mL).[5]Small to medium volumes in tubes or vials.[5][7]Multiple small samples in plates or racks (high throughput).[5]
Principle Reduced pressure, gentle heat, and rotation to increase surface area.[8]A stream of inert gas lowers vapor pressure above the liquid.[7][17]Vacuum and centrifugal force prevent bumping while heating.[5]
Pros Fast for large volumes; efficient solvent recovery.[18]Precise control; good for concentrating to a specific volume or dryness.[7]High throughput; minimal risk of cross-contamination.
Cons Risk of bumping; potential loss of highly volatile compounds.[9]Can be slow; risk of aerosolization if flow is too high; requires supervision.[5]Slower for high-boiling solvents; limited by rotor capacity.[5]
Key Watch-Out Do not overfill the flask; apply vacuum gradually.[2]Control gas flow to prevent splashing; ensure gas is dry.[3]Ensure a deep enough vacuum for your solvent.
Q2: How do I determine the optimal starting parameters for my rotary evaporator?

A scientifically grounded starting point is the "Delta-20 Rule" .[2]

  • Condenser Temperature: Set your cooling fluid temperature to be at least 20°C colder than the desired boiling point of your solvent under vacuum. For highly volatile solvents, a temperature of 0°C or lower is recommended for the condenser.[10]

  • Bath Temperature: Set the heating bath temperature to be 20°C warmer than the desired solvent boiling point.[2] For example, to evaporate a solvent at 40°C, set the bath to 60°C and the condenser to 20°C or cooler.

  • Vacuum Pressure: The pressure determines the solvent's boiling point. Use a vacuum chart for your specific solvent to find the pressure that corresponds to your desired evaporation temperature (e.g., 40°C).

Q3: What are some general handling and storage tips to prevent loss of volatile esters before the evaporation step?

Analyte loss can occur throughout the entire workflow, not just during evaporation.

  • Storage: Always store extracts containing volatile compounds at low temperatures (e.g., 4°C or -20°C) in tightly sealed vials to minimize evaporation.[4]

  • Minimize Transfers: Each time you transfer a sample from one container to another, you risk losing volatile components. Use vials that are compatible with both your extraction and analysis steps to reduce handling.[19]

  • Use Appropriate Vials: Use high-quality vials with secure caps and septa to prevent analyte loss through evaporation, especially in an autosampler where samples may sit for extended periods.[20]

References

  • BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods.
  • Frontier, A. (2026). Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry.
  • Lab Unique. (2025, May 11). Solvent Evaporation Complete Guide.
  • Organomation. (n.d.). Understanding Solvent-Assisted Flavor Evaporation (SAFE).
  • VACUUBRAND. (2025, July 3). 10 tips for optimal rotary evaporation.
  • Holland, B. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • BioChromato. (2025, August 20). 5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap.
  • BenchChem. (2025). Addressing challenges in the quantification of long-chain fatty acid esters.
  • Drawell. (2024, September 9). Why Rotary Evaporators are Essential for Precision Extraction.
  • LCGC International. (2026, February 9). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques.
  • Organomation. (2024, March 21). What is Nitrogen Blowdown Evaporation?.
  • U.S. Environmental Protection Agency. (n.d.). Chapter Four: ORGANIC ANALYTES.
  • GWSI. (n.d.). Rotary Evaporator Extraction: Maximize Efficiency Now.
  • Drawell. (2024, April 2). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis.
  • ResearchGate. (2012, October 8). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?.
  • LabRulez LCMS. (n.d.). Evaporation to Dryness Through Nitrogen Blowdown.
  • Elementel. (n.d.). How Nitrogen Blowdown Evaporators can address your lab's specific needs.
  • Asynt. (n.d.). Laboratory Evaporators | Rotary, Nitrogen Blowdown & Derivatisation Systems.
  • BioChromato. (2018, July 30). Types of Solvent Evaporators – An Overview.
  • Thermo Fisher Scientific. (n.d.). Sample Preparation Techniques.
  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • Biotage. (2023, January 18). Tips for Improving Your Oil & Grease Recoveries.
  • MDPI. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.
  • TÜBİTAK Academic Journals. (2021, January 1). Comparison of different extraction solvents used in GC-MS analysis for detectingvolatile odor compounds in heat cow sweat.
  • Chromatography Forum. (2012, August 9). Rules for solvent selection in GC analysis?.
  • YouTube. (2024, April 10). How to reduce your sample loss to significantly improve your results.
  • Agilent. (2023, October 30). Improving the Analysis of 37 Fatty Acid Methyl Esters.
  • SCION Instruments. (n.d.). FAME - Fatty Acid Methyl Ester analysis.
  • Digivac. (n.d.). Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes.
  • National Institutes of Health. (n.d.). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts.
  • ScienceDirect. (n.d.). Solvent selection in liquid chromatography.
  • Contentstack. (n.d.). This article has been compiled to understand the process of Solvent Recovery process generally carried out at low temperatures a.
  • ResearchGate. (n.d.). Evaporation characteristics of a palm methyl ester droplet at high ambient temperatures | Request PDF.
  • Lneya. (n.d.). How to control the temperature of solvent recovery by distillation?.
  • Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
  • ResearchGate. (2021, July 9). Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation.
  • KoreaScience. (2013, September 30). Effect of Temperature, Pressure, and Air Flow Rate on VOCs Desorption for Gasoline Vapor Recovery.
  • CentAUR. (n.d.). Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation.
  • MDPI. (2020, September 10). Influences of Water Content in Feedstock Oil on Burning Characteristics of Fatty Acid Methyl Esters.
  • BenchChem. (2025). dealing with low recovery of (-)-Anomalin during extraction.
  • EPA NEPIC. (n.d.). Evaporation Rate Of Volatile Liquids. : Final Report, Second Edition.
  • National Center for Biotechnology Information. (n.d.). Cell wall ester modifications and volatile emission signatures of plant response to abiotic stress.

Sources

Technical Support Center: Purification of Methyl Nonenoate Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of methyl nonenoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the critical step of removing residual catalysts from your methyl nonenoate synthesis products. We understand that achieving high purity is paramount for your research and development activities. This resource provides in-depth, experience-driven answers to common challenges, complete with detailed protocols and validation checkpoints to ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Questions

Q1: What are the most common types of catalysts I might be dealing with in my methyl nonenoate synthesis, and why is their removal so critical?

A1: The type of catalyst will depend on your synthetic route. For the synthesis of an unsaturated ester like methyl nonenoate, it is common to employ olefin metathesis, for which ruthenium-based catalysts like Grubbs' catalysts (first and second generation) and Hoveyda-Grubbs catalysts are the industry standard due to their high functional group tolerance and stability.[1][2][3] Alternatively, palladium-based catalysts are often used in hydroesterification routes.[4][5] For simpler esterification reactions, traditional acid catalysts or other metal catalysts might be used.[6]

Removal of these catalysts is critical for several reasons:

  • Downstream Catalysis Interference: Residual catalyst can interfere with subsequent reaction steps, such as hydrogenation or other transformations.

  • Product Instability: Active residual metathesis catalysts can lead to product degradation or the formation of undesired oligomers, especially upon concentration.[7]

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA have strict limits on residual metal content in active pharmaceutical ingredients (APIs).[7][8]

  • Toxicity: Many heavy metal catalysts are toxic and must be removed to ensure the safety of the final product, especially in drug development.

Q2: I have a crude methyl nonenoate product with a noticeable color, likely from the residual catalyst. What is my first step in choosing a purification strategy?

A2: The first step is to identify the catalyst used in your synthesis. The purification strategy will be highly dependent on the nature of the metal catalyst. For instance, methods effective for ruthenium catalysts may not be optimal for palladium or other metals.

Once the catalyst is identified, consider the following factors to guide your choice of purification method:

  • Scale of the reaction: Some methods, like column chromatography, are more suitable for small-scale lab syntheses, while others, like extraction or precipitation, are more scalable for pilot or production-scale work.[7][8]

  • Required purity level: The stringency of your purity requirements will dictate the rigor of the purification method or combination of methods needed. For APIs, achieving parts-per-million (ppm) or even parts-per-billion (ppb) levels of residual metal is often necessary.[7]

  • Chemical properties of your product: The stability of methyl nonenoate to acidic, basic, or oxidative conditions will determine the feasibility of certain purification techniques.

Below is a decision-making workflow to help you select an appropriate purification strategy.

Purification_Strategy_Decision_Tree start Identify Catalyst Used catalyst_type Catalyst Type? start->catalyst_type ruthenium Ruthenium-based (e.g., Grubbs') catalyst_type->ruthenium Ruthenium palladium Palladium-based catalyst_type->palladium Palladium other_metal Other Metal Catalyst catalyst_type->other_metal Other acid_catalyst Acid Catalyst catalyst_type->acid_catalyst Acid ru_options Select Purification Method for Ru ruthenium->ru_options pd_options Select Purification Method for Pd palladium->pd_options other_options General Metal Removal other_metal->other_options acid_options Select Purification Method for Acid acid_catalyst->acid_options scavenger Scavenger-Based ru_options->scavenger oxidation Oxidative Workup ru_options->oxidation adsorption_ru Adsorption ru_options->adsorption_ru adsorption_pd Adsorption (e.g., Activated Carbon) pd_options->adsorption_pd extraction_pd Extraction pd_options->extraction_pd chelation Chelation/Precipitation other_options->chelation adsorption_other General Adsorption other_options->adsorption_other neutralization Neutralization Wash acid_options->neutralization distillation Distillation acid_options->distillation

Caption: Decision tree for selecting a catalyst removal strategy.

Troubleshooting Guides for Specific Catalyst Types

Ruthenium Catalysts (e.g., Grubbs', Hoveyda-Grubbs')

Q3: My attempts at removing a second-generation Grubbs' catalyst using standard silica gel chromatography are failing, and the ruthenium byproducts are co-eluting with my methyl nonenoate. What should I do?

A3: This is a common issue, as the byproducts of second-generation Grubbs' catalysts can be less polar and more challenging to remove by standard chromatography. Here are several effective strategies:

  • Use of a Scavenging Agent: Before chromatography, treat your crude product with a ruthenium scavenger. These agents react with the ruthenium species to form more polar adducts that are easily removed by a silica gel plug.[9]

    • Isocyanides: Carboxylate-functionalized isocyanides can rapidly quench the catalyst's activity and form a polar complex that is retained on silica gel.[9]

    • Triphenylphosphine oxide (TPPO): Refluxing the crude mixture with polymer-bound TPPO or stirring with DMSO and silica gel can effectively remove ruthenium byproducts.[10]

    • 2-Mercaptonicotinic acid (MNA) and Imidazole: These can quench the reaction and facilitate the extraction of ruthenium species.[7][8]

  • Oxidative Workup: An oxidative workup can convert the ruthenium species into highly insoluble ruthenium dioxide (RuO₂), which can be filtered off.[11] A common method involves washing the reaction mixture with a 15% aqueous solution of hydrogen peroxide.[11]

  • Aqueous Cysteine Wash: Extraction with a basic aqueous solution of cysteine has been shown to be effective in removing ruthenium.[7]

The following table compares these methods:

MethodReagent(s)Typical ConditionsProsCons
Isocyanide Scavenging Carboxylate-functionalized isocyanideStir at room temperature for 30 min, followed by silica filtrationFast and highly effective; applicable to various Grubbs catalysts.[9]Reagent may need to be synthesized or purchased.
TPPO/DMSO Treatment Polymer-bound TPPO or DMSO/silica gelReflux with TPPO in toluene or stir with DMSO/silica gel at RTCan achieve very low residual ruthenium levels.[10]May require elevated temperatures or longer reaction times.
Oxidative Workup 15% aq. H₂O₂Wash crude product with H₂O₂ solutionSimple, rapid, and forms an easily filterable precipitate.[11]Product must be stable to oxidative conditions.
Aqueous Cysteine Wash L-Cysteine, aqueous baseExtractionUses a readily available and non-toxic amino acid.[7][8]May require pH control and multiple extractions.

Experimental Protocol: Ruthenium Removal with an Isocyanide Scavenger

  • Reaction Quenching: Once your metathesis reaction is complete (as determined by TLC or GC analysis), add a carboxylate-functionalized isocyanide scavenger (e.g., 5-10 equivalents relative to the catalyst) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Silica Gel Filtration: Redissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and pass it through a short plug of silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Product Collection: Collect the fractions containing your purified methyl nonenoate and concentrate under reduced pressure.

Palladium Catalysts

Q4: I've synthesized methyl nonenoate using a palladium-catalyzed hydroesterification and need to remove the residual palladium to below 5 ppm. What are my best options?

A4: For palladium removal, adsorption and extraction techniques are highly effective.

  • Activated Carbon Treatment: Stirring the crude product with activated carbon is a common and scalable method for removing palladium.[7][8] The palladium species adsorb onto the surface of the carbon, which can then be removed by filtration.

  • Thiol-Based Scavengers: Silica-based scavengers functionalized with thiol groups (e.g., SiliaMetS Thiol) have a high affinity for palladium and can effectively reduce palladium levels to low ppm or even ppb.[12]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.

Experimental Protocol: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude methyl nonenoate in a suitable solvent (e.g., ethyl acetate or THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the slurry at room temperature for 2-4 hours. Gentle heating may improve efficiency, but monitor for product stability.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Rinse and Concentrate: Wash the filter cake with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Caption: Workflow for palladium removal using activated carbon.

Acid Catalysts

Q5: My methyl nonenoate was synthesized via Fischer esterification using sulfuric acid as a catalyst. How can I effectively remove the residual acid without hydrolyzing my ester product?

A5: For acid catalyst removal, a neutralization wash is the most common and effective method.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13][14] This will neutralize the acid catalyst. Be sure to vent the separatory funnel frequently to release the CO₂ gas produced.

  • Water and Brine Washes: Wash the organic layer with deionized water to remove any remaining bicarbonate, followed by a wash with brine (saturated aqueous NaCl) to aid in the removal of water from the organic phase.[15]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[14]

Analytical Verification of Catalyst Removal

Q6: How can I confirm that the residual catalyst has been removed to the desired level?

A6: Visual inspection (disappearance of color) is a good preliminary indicator, but quantitative analysis is necessary for confirmation, especially for pharmaceutical applications.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectroscopy (ICP-OES): These are the gold-standard techniques for quantifying trace metal contaminants at ppm or ppb levels.[16]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the overall purity of your methyl nonenoate and ensuring that no new impurities were introduced during the purification process.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your final product and help identify any organic impurities.[17]

References

  • 1.28: Olefin Metathesis - Chemistry LibreTexts. (2023, December 3). Retrieved from [Link]

  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. Retrieved from [Link]

  • Wheeler, P., Phillips, J. H., & Pederson, R. L. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1182–1190. Retrieved from [Link]

  • Olefin metathesis - Wikipedia. (n.d.). Retrieved from [Link]

  • A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). (2004). Tetrahedron Letters, 45(30), 5871-5873. Retrieved from [Link]

  • A simple oxidative procedure for the removal of ruthenium residues. (2008). Tetrahedron Letters, 49(29-30), 4479-4481. Retrieved from [Link]

  • Removing Ru from metathesis reactions. (2017, September 25). Anderson's Process Solutions. Retrieved from [Link]

  • Process for the removal of dissolved metallic catalyst from ester products. (1997). Google Patents.
  • Process for the removal of dissolved metallic catalyst from ester products. (1997). Google Patents.
  • Catalytic Conversion of Methyl Formate to Long Chain Esters via Hydroesterification. (2017). MOspace. Retrieved from [Link]

  • The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes. (2024). Analytical Chemistry. Retrieved from [Link]

  • How do I remove a homogeneous catalyst (MSA) after my esterification reaction? (2021, December 16). ResearchGate. Retrieved from [Link]

  • Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI. Retrieved from [Link]

  • Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. (2025, October 29). Technoilogy. Retrieved from [Link]

  • Chiral templated synthesis of methylalumoxane and its catalytic properties in alkene oligomerization. (2024). SSRN. Retrieved from [Link]

  • How do I remove a homogeneous catalyst after my reaction? (2019, October 7). ResearchGate. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

  • Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies. Retrieved from [Link]

  • methyl (E)-2-nonenoate, 14952-06-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. (2020). Google Patents.
  • Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical. Retrieved from [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (2006). Acta Poloniae Pharmaceutica, 63(4), 261-271. Retrieved from [Link]

  • How to remove a titanium catalyst after esterification reaction? (2013, December 10). ResearchGate. Retrieved from [Link]

  • Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]. (2005). Journal of Chromatography A, 1097(1-2), 2-9. Retrieved from [Link]

  • SYNTHESIS OF POLYOXOMETALATE NANO- ARCHITECTURES FOR ENVIRONMENTAL APPLICATIONS. (2015). DR-NTU. Retrieved from [Link]

  • Progress and remaining challenges with the phase-out of methyl bromide under the Montreal Protocol. (2025). Request PDF. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Distinguishing E/Z Methyl Nonenoate Isomers via 1H NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and isolation of fatty acid derivatives like methyl nonenoate, stereochemical purity is a critical quality attribute. While Gas Chromatography (GC) is often used for ratio determination, Proton Nuclear Magnetic Resonance (


H NMR)  remains the definitive structural proof for assigning absolute stereochemistry (

vs.

).

This guide objectively compares the Vicinal Coupling Constant (


)  method against alternative assignment techniques (Chemical Shift Anisotropy and NOE). We establish the 

analysis as the primary diagnostic tool due to its direct dependence on the dihedral angle (Karplus relationship), offering a binary, unambiguous result for disubstituted alkenes.

Theoretical Framework: The Karplus Relationship[1][2][3]

The differentiation of E (trans) and Z (cis) isomers relies on the scalar coupling interaction between vinylic protons. The magnitude of this coupling (


) is governed by the Karplus equation , which relates the vicinal coupling constant to the dihedral angle (

) between the C-H bonds.[1][2][3]
  • Trans (E) Geometry:

    
    .[1][2] The anti-periplanar arrangement maximizes orbital overlap, resulting in a large coupling constant (
    
    
    
    )
    .
  • Cis (Z) Geometry:

    
    .[1][2] The syn-periplanar arrangement results in a moderate coupling constant (
    
    
    
    )
    .
Comparative Overview of Assignment Methods
FeatureMethod A: Vicinal Coupling (

)
Method B: 1D NOE / 2D NOESYMethod C: Chemical Shift (

)
Reliability High (Gold Standard) High (Confirmation)Moderate (Context Dependent)
Speed Fast (Standard 1D Scan) Slow (Requires long relaxation)Fast
Sample Req. Standard (< 5 mg)High Concentration PreferredStandard
Ambiguity Low (Binary range distinction)Moderate (Artifact risks)High (Solvent/Concentration shifts)

Primary Analysis: Vicinal Coupling Constants ( )[1][5]

Diagnostic Data: Methyl 2-Nonenoate

For conjugated esters like methyl 2-nonenoate, the signals are well-resolved. The


-proton (C3) is deshielded by resonance, separating it from the 

-proton (C2).

Table 1: Characteristic NMR Data for Methyl 2-Nonenoate Isomers (


, 400 MHz) 
IsomerProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
(E)-Isomer H-3 (

)
6.97dt (doublet of triplets)15.6 Hz
H-2 (

)
5.82dt (doublet of triplets)15.6 Hz
(Z)-Isomer H-3 (

)
6.22dt (doublet of triplets)11.5 Hz
H-2 (

)
5.78dt (doublet of triplets)11.5 Hz

Note: The "triplet" splitting arises from the vicinal coupling to the C4 methylene group (


).
Diagnostic Data: Methyl 3-Nonenoate (Isolated Alkene)

In non-conjugated systems (e.g., 3-nonenoate), the chemical shift dispersion between vinylic protons is smaller, often leading to second-order effects (roofing). However, the


-value distinction remains valid.
  • E-Isomer:

    
    
    
  • Z-Isomer:

    
    
    
Decision Logic

The following diagram outlines the logical workflow for assigning stereochemistry based on the collected data.

G Start Acquire 1H NMR Spectrum (Standard 1D) Locate Locate Vinylic Region (5.0 - 7.5 ppm) Start->Locate Measure Measure J-coupling (Hz) between alkene protons Locate->Measure Decision J Value Range? Measure->Decision Trans Isomer is Trans (E) (J = 14-16 Hz) Decision->Trans > 14 Hz Cis Isomer is Cis (Z) (J = 7-11 Hz) Decision->Cis < 12 Hz Ambiguous Ambiguous / Overlap (J cannot be resolved) Decision->Ambiguous Unclear Action_NOE Action: Run 1D NOE or 2D NOESY Ambiguous->Action_NOE Confirmation Action_Solvent Action: Change Solvent (CDCl3 -> C6D6) Ambiguous->Action_Solvent Action_Solvent->Measure Re-measure

Figure 1: Decision tree for stereochemical assignment of methyl nonenoate isomers.

Alternative Methods: When -Coupling Fails

While


-coupling is superior, specific scenarios (e.g., exact signal overlap in isolated alkenes) require alternative approaches.
Method B: Nuclear Overhauser Effect (NOE)

NOE relies on through-space interactions (


).
  • Z-Isomer: Strong NOE correlation observed between vinylic protons.

  • E-Isomer: No NOE correlation between vinylic protons (too distant). Instead, correlations are seen between the vinylic proton and the allylic protons of the opposite side.

  • Critique: NOE experiments require longer acquisition times and careful parameter setup (mixing time) to avoid artifacts.

Method C: Chemical Shift Anisotropy (Solvent Shifts)

If the vinylic protons overlap in Chloroform-d (


), switching to Benzene-d6 (

)
often resolves them.
  • Mechanism: Benzene molecules stack against the plane of the double bond. The magnetic anisotropy of the benzene ring induces upfield shifts, often differentiating

    
     and 
    
    
    
    protons differently due to steric crowding.

Experimental Protocol (Standard Operating Procedure)

To ensure the coupling constants are resolved with sufficient precision (digital resolution), follow this protocol.

Step 1: Sample Preparation[6]
  • Concentration: Dissolve 5–10 mg of methyl nonenoate in 0.6 mL of

    
     .
    
  • Filtration: Filter through a cotton plug into a high-quality NMR tube (5 mm) to remove particulates that cause line broadening.

  • Volume: Ensure a solvent height of exactly 4.0–4.5 cm to match the coil length.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Spectral Width (SW): 10–12 ppm (do not optimize too narrowly, or you risk folding).

  • Acquisition Time (AQ): > 3.0 seconds . (Crucial: Short AQ results in poor digital resolution, making a 14 Hz doublet look like a broad singlet).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second.

Step 3: Processing
  • Zero Filling: Fill to at least 64k or 128k points.

  • Window Function: Apply no line broadening (LB = 0.0 Hz) or mild Gaussian multiplication to enhance resolution.

  • Peak Picking: Use the software's "Peak Picking" tool rather than visual estimation. Calculate

    
     as:
    
    
    
    
    [2]

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for alkene chemical shifts and coupling constants).
  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994).[4] A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(15), 4096–4103. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Alkenes. University of Wisconsin-Madison Chemistry Department. Link

Sources

Validating Synthetic Methyl (E)-6-Nonenoate Against Natural Pheromone Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Chemical Ecologists, Formulation Chemists, and Pest Management R&D Leads Subject: Anastrepha suspensa (Caribbean Fruit Fly) and Ceratitis capitata (Medfly) Sex Pheromone Components[1]

Executive Summary

The transition from natural pheromone extracts to synthetic analogs is a critical juncture in semiochemical product development. While natural extracts provide the evolutionary "gold standard" for bioactivity, they are chemically complex, unstable, and commercially unscalable. Synthetic Methyl (E)-6-nonenoate , a key sex pheromone component for tephritid fruit flies (specifically Anastrepha suspensa and Ceratitis capitata), offers scalability but faces the challenge of isomeric purity.

This guide outlines a rigorous, multi-phase validation protocol to ensure your synthetic candidate matches the biological efficacy of the natural isolate. We move beyond simple chemical identity to functional bio-equivalence.

Phase 1: Chemical Profiling & Isomeric Purity

The Challenge: The biological receptor is stereoselective. Standard Wittig syntheses often yield a thermodynamic mixture of (Z) and (E) isomers. The (Z)-isomer is frequently inactive or, worse, an antagonist.

High-Resolution GC-MS Validation

Do not rely on a single non-polar column (e.g., DB-5), which often co-elutes E/Z isomers.

  • Protocol: Dual-Column Confirmation

    • Column A (Non-Polar): HP-5MS or DB-5 (30m x 0.25mm). Purpose: Mass spectral fingerprinting.

    • Column B (Polar): DB-WAX or VF-23ms (High cyanopropyl content). Purpose: Isomeric resolution. The polar phase interacts more strongly with the pi-electrons of the (Z)-isomer, typically increasing its retention time relative to the (E)-isomer.

  • Acceptance Criteria:

    • Purity: >98% chemically pure.

    • Isomeric Ratio: >99:1 (E:Z).

    • Kovats Retention Index (RI): Must match natural extract within ±2 units.

Table 1: Physico-Chemical Comparison Metrics

ParameterNatural Extract (Reference)Synthetic Candidate (Target)Validation Method
Molecular Ion (m/z) 170 [M]+170 [M]+EI-MS (70eV)
Base Peak m/z 74 (McLafferty Rearrangement)m/z 74EI-MS
Diagnostic Ion m/z 87 (Carbomethoxy series)m/z 87EI-MS
Retention Index (Polar) ~1540 (Est.)*Match Ref ± 2DB-WAX Column
Isomeric Configuration (E)-isomer dominant>99% (E)1H-NMR / Ag-Ion Chromatography

*Note: RI values vary by specific temperature program; calculate relative to n-alkane standards (C10-C24) run strictly in parallel.

NMR Stereochemical Confirmation

Mass spectrometry cannot definitively prove geometry. 1H-NMR is non-negotiable for the "Gold Standard."

  • Key Signal: Observe the olefinic protons at C6 and C7.

  • Coupling Constant (

    
    ):  The (E)-isomer exhibits a coupling constant of 
    
    
    
    . The (Z)-isomer will show
    
    
    .

Phase 2: Electrophysiological Validation (EAG)

The Challenge: A compound may be chemically pure but biologically "dead" due to trace inhibitors (solvent residues, catalyst byproducts). Electroantennography (EAG) measures the peripheral sensory response.

EAG Experimental Workflow

This protocol validates that the synthetic ligand successfully depolarizes the dendritic membrane of the olfactory receptor neurons (ORNs).

Workflow Diagram:

EAG_Workflow Prep Excise Head/Antenna (Sexually Mature Male/Female) Mount Mount on Ag/AgCl Electrodes (Gel) Prep->Mount Humid Humidified Air Stream (Continuous) Mount->Humid Amp Signal Amplification (High Impedance AC/DC) Humid->Amp Detect Stim Stimulus Pulse (0.5s) Synthetic vs. Natural Stim->Humid Inject Data Depolarization (mV) Analysis Amp->Data

Caption: Signal acquisition pathway for validating receptor affinity of synthetic ligands.

Dose-Response Protocol
  • Preparation: Use sexually mature Anastrepha suspensa (10-14 days old).

  • Dilution Series: Prepare decadic steps (0.1 µg to 100 µg) in HPLC-grade hexane.

  • Control: Hexane solvent blank (must elicit <0.2 mV response).

  • Standard: Natural pheromone extract (normalized to equivalent nanogram concentration).

  • Execution: Deliver 0.5-second puffs into a continuous humidified airstream.

Acceptance Criteria: The synthetic dose-response curve must be statistically superimposable (ANOVA, p > 0.05) onto the natural extract curve. A significant drop in amplitude at high doses suggests the presence of an inhibitor in the synthetic batch.

Phase 3: Behavioral Bioassays (Wind Tunnel)

The Challenge: EAG proves detection, not attraction. Flies may detect a compound but find it repellent or confusing if the isomeric ratio is off.

Flight Tunnel Setup
  • Dimensions: 150 cm (L) x 30 cm (W) x 30 cm (H).

  • Conditions: 25°C, 60% RH, laminar air flow at 30 cm/s.

  • Lighting: 1000 lux (simulating dusk/dawn conditions depending on species rhythm).

Behavioral Metrics

Track the "Upwind Flight Sequence" to identify where failures occur.

Decision Pathway Diagram:

Flight_Behavior Start Release (Downwind) TakeOff Activation/Take-off Start->TakeOff Detects Volatiles Fail No Response / Abort Start->Fail Lock Plume Locking (Zig-Zag Flight) TakeOff->Lock Recognizes Ratio TakeOff->Fail Source Source Contact (Landing) Lock->Source Sustained Attraction Lock->Fail

Caption: Behavioral checkpoints in wind tunnel assays. Failure at 'Lock' often indicates isomeric impurities.

Data Interpretation:

  • High Take-off / Low Source Contact: Indicates the compound is detected but lacks the "arrestant" quality or contains repellent impurities (often Z-isomers).

  • High Source Contact: Validates bio-equivalence.

Phase 4: Field Efficacy (The "Real World" Test)

The Challenge: Lab conditions are sterile. Field conditions introduce UV degradation, oxidative stress, and competing background odors.

Trap Design & Deployment
  • Trap Type: Multilure or McPhail-type traps.

  • Lure Formulation: Rubber septa or polymeric plugs loaded with 1 mg of synthetic Methyl (E)-6-nonenoate.

  • Positive Control: Standard food-based attractant (e.g., Ammonium Acetate/Putrescine) or live male leks (if feasible).

  • Design: Randomized Complete Block Design (RCBD) with n=10 replicates.

Stability Monitoring

Synthetic methyl esters can hydrolyze or isomerize under UV.

  • Protocol: Retrieve 1 lure every 3 days for 2 weeks. Extract residual pheromone with hexane and analyze via GC-MS (Phase 1 protocol).

  • Target: The (E)-isomer must remain >90% of the total recovered active ingredient after 7 days field exposure.

References

  • Jacobson, M., et al. (1973).[1] Sex pheromone of the Mediterranean fruit fly: Isolation and structure. Science.

  • Kendra, P. E., et al. (2009).[2] Electroantennogram and behavioral responses of Anastrepha suspensa to putrescine and ammonium bicarbonate lures.[2][3][4] Environmental Entomology.[5]

  • Heath, R. R., et al. (1991). Analysis of release rates of pheromone components from rubber septa. Journal of Chemical Ecology.

  • Epsky, N. D., et al. (2014). History and development of food-based attractants. In: Trapping and the Detection, Control, and Regulation of Tephritid Fruit Flies.

  • Mori, K. (2010). Pheromone Synthesis: Methodology and Application. (General reference for stereoselective synthesis protocols).

Sources

A Senior Application Scientist's Guide to the Quantification of Methyl Nonenoate in Food Matrices: A Comparative Analysis of Reference Standards and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and food science, the precise quantification of volatile organic compounds is paramount for quality control, safety assessment, and sensory analysis. Methyl nonenoate, a fatty acid methyl ester (FAME), contributes to the aroma and flavor profiles of various food products. Its accurate measurement is crucial for understanding food chemistry and ensuring product consistency. This guide provides an in-depth, technically-grounded comparison of reference standards and analytical workflows for the quantification of methyl nonenoate in complex food matrices.

The Critical Role of High-Quality Reference Standards

The foundation of any accurate quantitative analysis is a reliable reference standard. The choice of standard directly impacts the validity and reproducibility of experimental data. For methyl nonenoate, several options are available, each with distinct characteristics that make them suitable for different applications.

Comparison of Commercially Available Methyl Nonenoate Reference Standards

A careful selection of a reference standard is the first step towards achieving accurate and reproducible results. The following table provides a comparative overview of readily available methyl nonenoate standards from various reputable suppliers.

Supplier/Product NameCAS NumberPurity/AssayFormatTypeKey Applications
Sigma-Aldrich (Supelco) - Methyl nonanoate, analytical standard1731-84-6≥99.8% (GC)[1]NeatAnalytical StandardQuantification in lipid samples using GC-MS and GC-FID[1]
AccuStandard - Methyl nonanoate1731-84-6Not specified10.0 mg/mL in Hexane[2]Certified Reference MaterialGeneral quantitative analysis
AccuStandard - Methyl nonanoate1731-84-6Not specifiedNeat[3]Certified Reference MaterialPreparation of custom calibration standards
TCI America - Methyl Nonanoate, [Standard Material for GC]1731-84-6Not specifiedNeat[4]Standard Material for GCGas chromatography applications[4]
MedChemExpress - Methyl nonanoate (Standard)1731-84-6Analytical Standard GradeNeat[5]Analytical StandardQualitative, quantitative, and methodological research in HPLC, GC, and MS[5]
LGC Standards - Methyl Nonanoate1731-84-6Not specifiedNot specifiedReference MaterialAnalytical testing in the food and beverage sector[6]
A Chemtek - Methyl nonanoate1731-84-698+%Neat[7]Reference MaterialPharmaceutical research, food and environmental analysis[7]

Expert Insight: For routine quality control, a high-purity analytical standard from a reputable supplier like Sigma-Aldrich or TCI America is often sufficient. However, for method validation, regulatory submissions, or when the highest level of accuracy and traceability is required, a Certified Reference Material (CRM) from a provider like AccuStandard is the recommended choice. CRMs offer certified property values, uncertainty statements, and traceability to national or international standards.

Analytical Workflows for Methyl Nonenoate Quantification

The quantification of methyl nonenoate in food matrices typically involves a multi-step process encompassing sample preparation, analyte extraction, and instrumental analysis. The choice of methodology is dictated by the nature of the food matrix, the required sensitivity, and the available instrumentation.

Overall Analytical Workflow

The following diagram illustrates the general workflow for the quantification of methyl nonenoate in food samples.

Methyl_Nonenoate_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization (if necessary) cluster_analysis Instrumental Analysis cluster_data Data Analysis FoodMatrix Food Matrix (e.g., Oil, Beverage, Solid Food) Homogenization Homogenization/Grinding FoodMatrix->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard SPME Solid-Phase Microextraction (SPME) InternalStandard->SPME Volatiles SolventExtraction Solvent Extraction InternalStandard->SolventExtraction Lipids GC_FID Gas Chromatography - Flame Ionization Detection (GC-FID) SPME->GC_FID GC_MS Gas Chromatography - Mass Spectrometry (GC-MS) SPME->GC_MS Esterification Esterification (for Nonanoic Acid) SolventExtraction->Esterification Esterification->GC_FID Esterification->GC_MS Quantification Quantification GC_FID->Quantification GC_MS->Quantification

Caption: General workflow for methyl nonenoate quantification.

In-Depth Comparison of Extraction Techniques

The extraction of methyl nonenoate from the food matrix is a critical step that significantly influences the accuracy and sensitivity of the analysis. Two primary approaches are commonly employed: Solid-Phase Microextraction (SPME) and traditional solvent extraction.

FeatureSolid-Phase Microextraction (SPME)Solvent Extraction
Principle Partitioning of analytes between the sample matrix and a coated fiber.[8][9]Extraction of analytes into an organic solvent based on their solubility.
Advantages Solvent-free, simple, sensitive, and easily automated.[8][10]Robust, well-established, and suitable for a wide range of matrices.
Disadvantages Fiber fragility, limited sample capacity, and potential for matrix effects.[11]Requires large volumes of organic solvents, can be time-consuming, and may co-extract interfering compounds.
Best Suited For Analysis of volatile and semi-volatile compounds in liquid and headspace samples.[8]Extraction of total lipids from solid and semi-solid food matrices prior to FAME analysis.[12][13]

Expert Insight: SPME is an excellent choice for the direct analysis of volatile methyl nonenoate in liquid samples like beverages or for headspace analysis of solid foods. It minimizes sample handling and solvent consumption, aligning with green chemistry principles.[10] For food matrices where methyl nonenoate is a component of the lipid fraction (e.g., oils, fats), a comprehensive solvent extraction is necessary to isolate the total lipids, which are then subjected to derivatization.

Derivatization: A Necessary Step for Non-esterified Analytes

If the target analyte is present in the food matrix as nonanoic acid, a derivatization step to convert it into its methyl ester (methyl nonenoate) is essential for gas chromatographic analysis. This process, known as esterification, enhances the volatility and thermal stability of the analyte.

Common esterification reagents include:

  • Methanolic HCl: A widely used acidic catalyst.[14]

  • Boron Trifluoride (BF₃) in Methanol: A highly efficient and rapid esterification agent.[15]

  • Methanolic Potassium Hydroxide: A basic catalyst used for transesterification of triglycerides.[16][17]

Trustworthiness through Self-Validation: The efficiency of the derivatization reaction should always be verified. This can be achieved by analyzing a standard of nonanoic acid that has undergone the same derivatization procedure and comparing the peak area to that of a methyl nonenoate standard of a known concentration.

Instrumental Analysis: GC-FID vs. GC-MS

Gas chromatography is the cornerstone for the separation and quantification of FAMEs.[18][19][20] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

FeatureGas Chromatography - Flame Ionization Detection (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)
Principle Measures the current produced by the ionization of organic compounds in a hydrogen flame.Separates ions based on their mass-to-charge ratio, providing structural information.[12][21]
Selectivity Non-selective, responds to most organic compounds.Highly selective, provides definitive identification based on mass spectra.[12][21]
Sensitivity Good for moderate to high concentrations.[22]Excellent for trace-level analysis.[12][21]
Cost Lower initial and operational costs.Higher initial and operational costs.
Best Suited For Routine quality control where the identity of the analyte is known and high throughput is required.Method development, analysis of complex matrices, and when unambiguous identification is critical.[22]

Expert Insight: For routine analysis of a known analyte in a relatively simple matrix, GC-FID is a cost-effective and robust option.[20] However, for research purposes, method validation, or when dealing with complex food matrices where co-eluting peaks are a concern, the superior selectivity and sensitivity of GC-MS make it the preferred technique.[12][21]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the quantification of methyl nonenoate in a liquid (e.g., fruit juice) and a solid (e.g., baked good) food matrix.

Protocol 1: Quantification of Methyl Nonenoate in a Liquid Matrix using HS-SPME and GC-MS

This protocol is suitable for the direct analysis of volatile methyl nonenoate.

  • Sample Preparation:

    • Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., methyl octanoate).

    • Seal the vial with a PTFE-faced septum.

  • HS-SPME Extraction:

    • Incubate the vial at 60°C for 15 minutes in an autosampler with agitation.

    • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Program: 40°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters: Electron ionization (EI) at 70 eV, scan range 40-350 m/z.

  • Quantification:

    • Identify the methyl nonenoate peak based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared with methyl nonenoate reference standards and the internal standard.

Protocol 2: Quantification of Methyl Nonenoate in a Solid Food Matrix using Solvent Extraction, Derivatization, and GC-FID

This protocol is designed for the analysis of methyl nonenoate as part of the total lipid profile.

  • Sample Preparation and Lipid Extraction:

    • Homogenize a representative portion of the solid food sample.

    • Weigh approximately 2 g of the homogenized sample into a centrifuge tube.

    • Add a known amount of an internal standard (e.g., methyl tridecanoate).

    • Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Evaporate the solvent to obtain the lipid extract.

  • Derivatization (Esterification):

    • To the lipid extract, add 2 mL of 2% methanolic sulfuric acid.

    • Heat the mixture at 80°C for 1 hour.

    • Cool the reaction mixture and add 1 mL of saturated NaCl solution.

    • Extract the FAMEs with 2 mL of hexane.

    • Collect the hexane layer for GC-FID analysis.

  • GC-FID Analysis:

    • Injector: Split mode (e.g., 50:1), 250°C.

    • Column: BPX70 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Oven Program: 100°C for 2 min, ramp to 220°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Hydrogen or Helium.

    • Detector: FID at 260°C.

  • Quantification:

    • Identify the methyl nonenoate peak based on its retention time relative to standards.

    • Quantify using an internal standard calibration method.

Conclusion

The accurate quantification of methyl nonenoate in food matrices requires a systematic approach, beginning with the selection of an appropriate reference standard and followed by a validated analytical method. For direct analysis of the volatile ester, HS-SPME coupled with GC-MS offers a sensitive and solvent-minimized workflow. For the analysis of methyl nonenoate within the lipid fraction, a robust solvent extraction followed by derivatization and GC-FID or GC-MS analysis is necessary. By understanding the principles and nuances of each step, researchers can confidently generate high-quality, reproducible data for a comprehensive understanding of food composition and quality.

References

  • International Organization for Standardization. ISO 12966-1:2014 Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 1: Guidelines on modern gas chromatography of fatty acid methyl esters. [Link]

  • International Organization for Standardization. ISO 12966-4:2015 Animal and vegetable fats and oils — Gas chromatography of fatty acid methyl esters — Part 4: Determination by capillary gas chromatography. [Link]

  • G. A. R. de Souza, et al. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Vitae.
  • Mazalli, M. R., & Bragagnolo, N. (2007). Validation of two methods for fatty acids analysis in eggs. Lipids, 42(5), 483–490.
  • European Committee for Standardization. EN 14103:2011 Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of ester and linolenic acid methyl esters content. [Link]

  • International Organization for Standardization. ISO 24363:2023 - Determination of fatty acid methyl esters (cis and trans) and squalene in olive oil and other vegetable oils by gas chromatography. [Link]

  • Restek. Methyl nonanoate - EZGC Method Translator. [Link]

  • DANI Analitica. Analysis of Fatty Acid Methyl Esters in Edible Oils. [Link]

  • International Olive Council. DETERMINATION OF FATTY ACID METHYL ESTERS BY GAS CHROMATOGRAPHY. [Link]

  • FooDB. Showing Compound Methyl (E)-2-nonenoate (FDB019906). [Link]

  • Kubiak, K., & Spalik, A. (2024).
  • Agilent Technologies. Solid Phase Microextraction Fundamentals. [Link]

  • Hegazy, M. A., & Mowaka, S. (2022). Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. IntechOpen.
  • Wasik, A., & Urban, J. (2007). Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms) in the food and natural products analysis. Polish Journal of Food and Nutrition Sciences.
  • Nur'safni, A. N., et al. (2026).
  • ResearchGate. GC chromatogram of 1 μL of 2.5 mg/mL methyl nonadecanoate (C19:0).... [Link]

  • The Good Scents Company. methyl nonanoate, 1731-84-6. [Link]

  • Flavor Extract Manufacturers Association (FEMA). METHYL 2-NONENOATE. [Link]

  • Shimadzu. Determination of Trace Metals in Typical Edible Oils by Inductively Coupled Plasma–Mass Spectrometry (ICP-MS). [Link]

  • iTeh Standards. November 2025: Important Advances in Food Analysis Standards. [Link]

  • Codex Alimentarius. General standard for contaminants and toxins in food and feed CXS 193-1995. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Nonenoic Acid, Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of nonenoic acid, methyl ester, grounded in scientific principles and field-proven practices. Our aim is to empower you with the knowledge to not only comply with regulations but to cultivate a culture of safety and environmental stewardship within your laboratory.

Understanding the Compound: Hazard Profile of Nonenoic Acid, Methyl Ester

Before we delve into the disposal procedures, it is paramount to understand the inherent characteristics of nonenoic acid, methyl ester (CAS No. 1731-84-6). A thorough understanding of its hazard profile is the foundation of a sound disposal plan.

Nonenoic acid, methyl ester is classified as a combustible liquid .[1] This dictates that it must be kept away from heat, sparks, open flames, and other ignition sources.[1] While it may not be as volatile as flammable liquids, the risk of ignition is a primary safety concern.

From a health perspective, it may cause skin and eye irritation.[1] Ingestion may lead to irritation of the mucous membranes.[1] While comprehensive toxicological data is not fully available for all endpoints, it is prudent to handle this compound with the standard precautions for laboratory chemicals, including the use of appropriate personal protective equipment (PPE).

PropertyValueSource
CAS Number 1731-84-6[3]
Molecular Formula C10H20O2[3]
Physical State Clear, colorless liquidAcros Organics MSDS
Primary Hazard Combustible Liquid[1]
Flash Point 81 °C / 177.8 °F[1]

The Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] These regulations establish a "cradle-to-grave" management system for hazardous waste.[4] As a generator of chemical waste, your laboratory is the starting point of this system and bears the responsibility for its proper initiation.

Laboratories typically operate as satellite accumulation areas (SAAs), which allows for the collection of hazardous waste at or near the point of generation.[5] There are specific regulations for SAAs, including limits on the volume of waste that can be accumulated (up to 55 gallons of hazardous waste or one quart of acute hazardous waste) and the requirement to move the waste to a central accumulation area within a specified timeframe once the container is full.[5][6]

For academic institutions, the EPA has established alternative, more flexible regulations under 40 CFR Part 262, Subpart K, which may be adopted by your state.[7][8][9][10][11] These regulations acknowledge the unique nature of laboratory waste generation and provide different timelines and management practices. It is crucial to consult your institution's Environmental Health & Safety (EH&S) department to understand which specific regulations apply to your laboratory.

Step-by-Step Disposal Protocol for Nonenoic Acid, Methyl Ester

This protocol provides a systematic approach to the disposal of nonenoic acid, methyl ester, from the point of generation to its final removal from your laboratory.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if your waste is hazardous according to the EPA's criteria. This can be done through generator knowledge of the waste's composition and properties.

  • Ignitability: Nonenoic acid, methyl ester is a combustible liquid, which falls under the ignitability characteristic (D001) if its flash point is below 140°F (60°C). While its flash point is above this, it is still prudent to manage it as a flammable-risk waste.

  • Corrosivity, Reactivity, Toxicity: Based on available data, nonenoic acid, methyl ester does not meet the criteria for corrosivity or reactivity. Its toxicity profile does not place it on the EPA's list of toxic wastes (D004-D043).

Therefore, the primary hazardous characteristic is its combustibility. All waste containing nonenoic acid, methyl ester should be managed as hazardous waste.

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • DO NOT mix nonenoic acid, methyl ester waste with strong oxidizing agents.

  • Collect nonenoic acid, methyl ester waste in a dedicated container for non-halogenated organic solvents.

  • Keep acidic and basic waste streams separate.

The following diagram illustrates the decision-making process for waste segregation in a laboratory setting.

WasteSegregation Start Generated Waste (Nonenoic Acid, Methyl Ester) IsHalogenated Is it mixed with halogenated solvents? Start->IsHalogenated IsReactive Is it mixed with strong oxidizers, acids, or bases? IsHalogenated->IsReactive No Halogenated Collect in 'Halogenated Organic Waste' IsHalogenated->Halogenated Yes NonHalogenated Collect in 'Non-Halogenated Organic Waste' IsReactive->NonHalogenated No Inorganic Collect in separate, compatible inorganic waste stream IsReactive->Inorganic Yes

Caption: Waste segregation decision tree for nonenoic acid, methyl ester.

Step 3: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Material: Use a chemically compatible container. Borosilicate glass or a high-density polyethylene (HDPE) container are suitable for nonenoic acid, methyl ester. The original product container is often an excellent choice for waste accumulation.

  • Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top cap.

  • Labeling: This is a critical and often overlooked step. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name(s) of the contents (no abbreviations or formulas) and their approximate percentages.

    • The date the container was first used for waste accumulation.

    • The name and contact information of the generating researcher or lab.

Step 4: Waste Accumulation and Storage

Your laboratory's designated satellite accumulation area must adhere to the following:

  • Location: The waste container should be stored at or near the point of generation, under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Closure: Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the opening.

  • Storage Environment: Store the container away from heat sources, direct sunlight, and high-traffic areas.

Step 5: Arranging for Disposal

Once the waste container is nearly full (leaving at least 10% headspace for expansion) or has reached the accumulation time limit set by your institution, you must arrange for its disposal.

  • Contact EH&S: Notify your institution's Environmental Health & Safety department to schedule a waste pickup.

  • Complete Paperwork: You will likely need to complete a chemical waste pickup request form, which may require you to provide a detailed waste profile.

  • Transport: Trained EH&S personnel will collect the waste from your laboratory and transport it to a central accumulation area before it is sent to a licensed hazardous waste disposal facility for incineration.

The overall workflow for proper disposal is summarized in the following diagram:

DisposalWorkflow A 1. Hazardous Waste Determination B 2. Segregate into Compatible Streams A->B C 3. Select & Label Appropriate Container B->C D 4. Accumulate in SAA (Secondary Containment) C->D E 5. Container Full or Time Limit Reached D->E D->E Continue Accumulation F 6. Contact EH&S for Waste Pickup E->F Yes G 7. EH&S Transports to Licensed Disposal Facility F->G

Caption: Workflow for the disposal of nonenoic acid, methyl ester.

Emergency Procedures: Managing Spills

Even with the most stringent protocols, spills can occur. A prepared and swift response is key to mitigating any potential hazards.

For Small Spills (manageable by laboratory personnel):
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use an absorbent material, such as vermiculite, dry sand, or a commercial spill pillow, to create a dike around the spill.[12]

  • Absorb the Spill: Apply the absorbent material over the spill, working from the outside in. Avoid using paper towels, as they can increase the combustible load.[13]

  • Collect the Waste: Carefully scoop the absorbed material into a heavy-duty plastic bag or a designated solid waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: Label the bag or container with all its contents as "Hazardous Waste" and arrange for its disposal through your EH&S department.[12]

For Large Spills (beyond the capacity of laboratory personnel to handle safely):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Alert Authorities: Pull the nearest fire alarm and contact your institution's emergency response team and EH&S department.

  • Provide Information: Be prepared to provide the name of the spilled chemical, the approximate quantity, and its location.

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment. This commitment to the complete lifecycle of chemical reagents is a hallmark of scientific excellence.

References

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